Isopimarol acetate
Description
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Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methyl acetate |
InChI |
InChI=1S/C22H34O2/c1-6-20(3)13-10-18-17(14-20)8-9-19-21(4,15-24-16(2)23)11-7-12-22(18,19)5/h6,8,18-19H,1,7,9-15H2,2-5H3/t18?,19?,20-,21-,22+/m0/s1 |
InChI Key |
RDKLAHAIAZRXPY-TYRYEOGQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Isopimarol Acetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of Isopimarol acetate (B1210297) and its structurally related acetylated isopimarane (B1252804) diterpenoids. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of natural products. While Isopimarol acetate itself is not extensively documented, this guide focuses on its close structural analogs, providing a strong foundation for future research and development.
Key Natural Sources of Acetylated Isopimarane Diterpenoids
Investigations into the chemical constituents of various plant species have revealed that acetylated isopimarane diterpenoids are primarily found in the mangrove plant Rhizophora mucronata and various species of the genus Kaempferia.
Rhizophora mucronata
The roots of the mangrove species Rhizophora mucronata have been identified as a source of acetylated isopimarane diterpenoids. Notably, the compound 3β,6α-diacetoxy-8(14),15-isopimaradien-2-one has been isolated from the ethyl acetate extract of its roots[1]. This discovery positions R. mucronata as a key candidate for the exploration of this compound and related compounds. The plant's extracts have also been noted for a variety of medicinal properties, including anti-inflammatory and analgesic activities[2].
Kaempferia Species
The rhizomes of several Kaempferia species, belonging to the ginger family (Zingiberaceae), are a rich source of diverse isopimarane diterpenoids, including numerous acetylated derivatives.
-
Kaempferia galanga : The ethanolic extract of K. galanga rhizomes has yielded several acetoxy-isopimarane compounds, such as 6β-acetoxysandaracopimaradiene-9α-ol and 6β-acetoxysandaracopimaradiene-1α,9α-diol [3][4][5]. The ethanolic extract of the rhizomes has been reported to yield approximately 9.73% w/w of crude extract[5]. Further fractionation of the hexane-soluble portion of this extract led to the isolation of these acetylated compounds[6].
-
Kaempferia pulchra : The chloroform-soluble extract of K. pulchra rhizomes has been a prolific source of new isopimarane diterpenoids, including a variety of acetylated compounds collectively known as kaempulchraols [7][8]. The presence of an acetoxy group at specific positions on the isopimarane skeleton has been noted as a critical factor for some of their biological activities[9].
Quantitative Data on Acetylated Isopimarane Diterpenoids
Quantitative data on the specific yield of this compound from natural sources is not currently available in the reviewed literature. However, information on the yield of crude extracts and isolated acetylated analogs provides valuable context for extraction efficiency.
| Plant Species | Plant Part | Extraction Solvent | Crude Extract Yield (% w/w) | Isolated Acetylated Compound(s) | Reference(s) |
| Rhizophora mucronata | Air-dried plant material | Ethyl Acetate | 3% | 3β,6α-diacetoxy-8(14),15-isopimaradien-2-one | [10] |
| Kaempferia galanga | Rhizomes | Ethanol (B145695) | 9.73% | 6β-acetoxysandaracopimaradiene-1α,9α-diol and other acetoxy derivatives | [5] |
Experimental Protocols for Isolation and Characterization
The isolation of acetylated isopimarane diterpenoids from their natural sources typically involves solvent extraction followed by a series of chromatographic separation techniques.
General Extraction and Fractionation Workflow
Detailed Methodologies
1. Extraction from Rhizophora mucronata Roots:
-
Plant Material Preparation: Air-dried and powdered root material is used.
-
Extraction: The powdered material is soaked in distilled ethyl acetate for an extended period (e.g., 2 weeks) with intermittent shaking. The mixture is then filtered, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.[10]
2. Extraction from Kaempferia galanga Rhizomes:
-
Plant Material Preparation: Air-dried rhizomes are ground into a powder.
-
Extraction: The powdered rhizomes are successively extracted with n-hexane, ethyl acetate, and methanol.[11] Alternatively, an initial extraction with 95% ethanol can be performed.[4]
-
Fractionation: The crude ethanolic extract is partitioned between different solvents, such as hexane, chloroform, ethyl acetate, and water, to separate compounds based on polarity.[5][6]
3. Chromatographic Separation and Purification:
-
Column Chromatography: The bioactive fractions (often the hexane or ethyl acetate fractions) are subjected to column chromatography on silica (B1680970) gel.[5][6] A gradient elution system with increasing polarity (e.g., mixtures of hexane and ethyl acetate) is typically employed to separate the compounds into different subfractions.[6]
-
Further Purification: The subfractions containing the compounds of interest are further purified using techniques such as Sephadex column chromatography and High-Performance Liquid Chromatography (HPLC) to obtain the pure acetylated isopimarane diterpenoids.
4. Structure Elucidation:
The structures of the isolated compounds are determined using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon skeleton and the position of various functional groups, including the acetate moieties.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the molecular formula of the compounds.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the structure and stereochemistry.
Biological Activities and Signaling Pathways
Acetylated isopimarane diterpenoids have demonstrated a range of biological activities, with anti-inflammatory effects being particularly prominent.
Anti-inflammatory Activity
Several acetylated isopimarane diterpenoids isolated from Kaempferia galanga have shown potent anti-inflammatory activity. For instance, 6β-acetoxysandaracopimaradiene-9α-ol-1-one and 6β-acetoxysandaracopimaradiene-1α,9α-diol exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4]
Signaling Pathway Modulation
The anti-inflammatory effects of these compounds are, at least in part, mediated through the inhibition of key inflammatory signaling pathways.
-
NF-κB Signaling Pathway: Isopimarane diterpenoids have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The suppression of iNOS and COX-2 gene expression is a key mechanism underlying the anti-inflammatory properties of these compounds.
Caption: Inhibition of the NF-κB signaling pathway by acetylated isopimarane diterpenoids.
-
MAPK Signaling Pathway: While direct evidence for the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound is pending, other terpenoids are known to influence this pathway, which is also crucial in regulating inflammatory responses. Further research is warranted to explore the potential interaction of acetylated isopimarane diterpenoids with the MAPK cascade.
Conclusion
While this compound has not been directly isolated and characterized in the reviewed literature, the presence of a variety of structurally similar acetylated isopimarane diterpenoids in Rhizophora mucronata and Kaempferia species strongly suggests these as promising natural sources for its potential discovery. The established anti-inflammatory properties of these related compounds, mediated through the inhibition of the NF-κB signaling pathway, highlight the therapeutic potential of this class of natural products. This technical guide provides a solid foundation for future research aimed at the targeted isolation of this compound, the development of robust quantitative methods, and a deeper investigation into its pharmacological mechanisms of action.
References
- 1. New beyerane and isopimarane diterpenoids from Rhizophora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of isopimarane diterpenoids from Kaempferia galanga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wound healing potential of mouth gel containing isopimarane diterpene from Kaempferia galanga rhizomes for treatment of oral stomatitis [PeerJ] [peerj.com]
- 7. Kaempulchraols P-T, Diterpenoids from Kaempferia pulchra Rhizomes Collected in Myanmar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Isopimarol Acetate: A Technical Guide to Its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopimarol acetate (B1210297) is a naturally occurring diterpenoid belonging to the isopimarane (B1252804) class. It is identified by its unique tricyclic core structure. This compound has been isolated from various plant sources, including Nepeta tuberosa subsp. Reticulate and Coreopsis lanceolata L.[1]. As a member of the isopimarane family, Isopimarol acetate is part of a class of molecules recognized for their diverse and potent biological activities, which positions them as compounds of interest in pharmaceutical research and drug development. This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores the biological activities associated with its structural class.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes its fundamental properties and provides qualitative descriptions based on its chemical structure.
| Property | Data | Source / Rationale |
| CAS Number | 1686-65-3 | [1][2][3] |
| Molecular Formula | C₂₂H₃₄O₂ | [1] |
| Molecular Weight | 330.50 g/mol | [1] |
| Physical State | Crystalline solid | Inferred from related diterpenoids. |
| Melting Point | Data not available | Pure crystalline natural products typically exhibit a sharp melting point.[4][5][6] |
| Boiling Point | Data not available | High molecular weight suggests a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Water: Poorly solubleOrganic Solvents: Expected to be soluble in solvents like DMSO, ethanol, methanol, chloroform, and ethyl acetate. | The large, hydrophobic diterpene scaffold predominates over the polarity of the single acetate group. |
Spectroscopic Profile (Predicted)
| Technique | Predicted Features |
| IR Spectroscopy | ~2950-2850 cm⁻¹: C-H stretching (alkane)~1735 cm⁻¹: C=O stretching (ester carbonyl)~1240 cm⁻¹: C-O stretching (acetate)~1640 cm⁻¹ & ~910-990 cm⁻¹: C=C stretching and C-H bending (vinyl group) |
| ¹H-NMR Spectroscopy | ~5.8 ppm (dd): Vinyl proton (-CH=CH₂)~4.9-5.1 ppm (m): Terminal vinyl protons (=CH₂)~4.0 ppm (m): Protons on the carbon bearing the acetate group~2.0 ppm (s): Methyl protons of the acetate group (-OCOCH₃)~0.8-1.5 ppm: Multiple singlets for tertiary methyl groups on the diterpene core~1.0-2.5 ppm: Complex multiplets for methylene (B1212753) and methine protons of the cyclic system |
| ¹³C-NMR Spectroscopy | ~171 ppm: Ester carbonyl carbon (-C=O)~145 ppm: Quaternary carbon of the vinyl group (-CH=C H₂)~110 ppm: Methylene carbon of the vinyl group (=C H₂)~70-80 ppm: Carbon attached to the acetate group (-C H-O)~21 ppm: Acetate methyl carbon (-OCOC H₃)~15-60 ppm: Various signals for the sp³ hybridized carbons of the diterpene skeleton |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 330.5Key Fragments: Loss of acetic acid (M - 60), loss of the acetate group (M - 59), and complex fragmentation patterns resulting from the cleavage of the tricyclic core. |
Biological Activity of the Isopimarane Class
While specific studies on this compound are scarce, extensive research on the isopimarane diterpenoid class reveals significant therapeutic potential, particularly in anti-inflammatory and cytotoxic applications.
Anti-inflammatory Activity
Isopimarane diterpenoids are noted as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes.[9][10] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of inflammatory mediators like cyclooxygenase-2 (COX-2) and various interleukins (e.g., IL-6). Isopimarane diterpenoids have been shown to interfere with this cascade, preventing the transactivation of NF-κB and thereby suppressing the inflammatory response.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic potential of isopimarane diterpenoids against a range of human cancer cell lines. This suggests that compounds like this compound could serve as scaffolds for the development of novel anticancer agents. The table below summarizes the cytotoxic activities of several representative isopimarane diterpenoids.
| Compound | Cancer Cell Line | IC₅₀ (µM or µg/mL) | Source |
| Isopimarane Diterpene 1 | A549 (Lung) | 13.033 µg/mL | [11] |
| Isopimarane Diterpene 1 | MCF-8 (Breast) | 15.327 µg/mL | [11] |
| Isoamethinol D | A549 (Lung) | 21.47 µM | [12] |
| Isoamethinol D | HeLa (Cervical) | 27.21 µM | [12] |
| 19-acetoxy-7,15-isopimaradien-3β-ol | MDA-MB-231 (Breast) | Moderate Activity | [13] |
| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MDA MB231 (Breast) | 16.13 µg/mL | [14] |
| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MCAS (Ovarian) | 24.16 µg/mL | [14] |
| Koratanes A & B, others | MOLT-3 (Leukemia) | 42.10 - 56.57 µM | [15] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of physicochemical and biological properties. The following sections describe standard protocols applicable to the study of natural products like this compound.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a conventional technique for determining equilibrium solubility.[16]
-
Preparation: An excess amount of the finely powdered compound (e.g., 5-10 mg) is added to a known volume (e.g., 2-5 mL) of the desired solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[18]
-
Calculation: The solubility is expressed in units such as mg/mL or µM.
Determination of Melting Point (Capillary Method)
This is the most common method for determining the melting point of a crystalline solid.[4][19]
-
Sample Preparation: The crystalline sample must be completely dry and finely powdered.[4] A small amount is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens or camera.[19]
-
Measurement: The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.[19]
-
Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] A narrow range (0.5-2°C) is indicative of high purity.[6]
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed molecular structure of organic compounds.[20][21]
-
Sample Preparation: Approximately 1-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard experiments include:
-
1D ¹H NMR: To identify the types and connectivity of protons.
-
1D ¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).[20]
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by 2-3 bonds (HMBC). These experiments are essential for assembling the complete molecular structure.
-
-
Data Analysis: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and analyzed. Chemical shifts (δ), coupling constants (J), and integrations are used to assign all signals to specific atoms within the molecule.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle (DMSO) only.
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: After a few hours of incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Conclusion
This compound is a natural diterpenoid with a well-defined chemical structure. While specific experimental data on its physicochemical properties are not widely published, its characteristics can be reliably predicted based on its molecular framework. The broader class of isopimarane diterpenoids demonstrates significant anti-inflammatory and cytotoxic activities, primarily through the inhibition of the NF-κB signaling pathway. This strong biological profile makes this compound and related compounds compelling candidates for further investigation in drug discovery programs aimed at developing new therapeutics for inflammatory diseases and cancer. The standardized protocols outlined in this guide provide a robust framework for such future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. mt.com [mt.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New isopimarane diterpenes and nortriterpene with cytotoxic activity from Ephorbia alatavica Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive isopimarane and 3,4-<i>seco</i> isopimarane diterpenoids from <i>Isodon amethystoides</i> - ProQuest [proquest.com]
- 13. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discoveryjournals.org [discoveryjournals.org]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 21. NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Isopimarol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isopimarol acetate (B1210297), a derivative of the naturally occurring diterpene, isopimarol. Due to the limited availability of directly published complete experimental data for isopimarol acetate, this guide combines reported data for the parent compound, isopimarol, with established principles of spectroscopic shifts upon acetylation to present a detailed and predictive analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data of Isopimarol and this compound
The spectroscopic data for isopimarol and the predicted data for this compound are summarized in the following tables. The data for this compound's NMR spectra are predicted based on the known values for isopimarol and the typical effects of acetylation on chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are based on the published data for isopimarol and the expected deshielding effects of the acetyl group.
Table 1: ¹³C NMR Spectroscopic Data of Isopimarol and Predicted Data for this compound (CDCl₃)
| Carbon No. | Isopimarol (δc, ppm)[1][2][3] | This compound (Predicted δc, ppm) |
| 1 | 39.2 | ~39.2 |
| 2 | 18.6 | ~18.6 |
| 3 | 42.2 | ~42.2 |
| 4 | 33.1 | ~33.1 |
| 5 | 52.2 | ~52.2 |
| 6 | 21.8 | ~21.8 |
| 7 | 121.8 | ~121.8 |
| 8 | 136.2 | ~136.2 |
| 9 | 53.1 | ~53.1 |
| 10 | 37.9 | ~37.9 |
| 11 | 18.2 | ~18.2 |
| 12 | 35.1 | ~35.1 |
| 13 | 37.1 | ~37.1 |
| 14 | 45.8 | ~45.8 |
| 15 | 149.1 | ~149.1 |
| 16 | 110.1 | ~110.1 |
| 17 | 24.8 | ~24.8 |
| 18 | 65.5 | ~67-70 |
| 19 | 24.1 | ~24.1 |
| 20 | 15.6 | ~15.6 |
| OAc-C=O | - | ~171.0 |
| OAc-CH₃ | - | ~21.0 |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton(s) | Predicted Chemical Shift (δH, ppm) | Multiplicity |
| H₂-18 | ~3.8 - 4.2 | m |
| H-15 | ~5.8 - 6.0 | dd |
| H-16 (trans) | ~4.9 - 5.1 | dd |
| H-16 (cis) | ~4.9 - 5.1 | dd |
| H-7 | ~5.3 - 5.5 | br s |
| H₃-17 | ~1.0 - 1.2 | s |
| H₃-19 | ~0.8 - 1.0 | s |
| H₃-20 | ~0.8 - 1.0 | s |
| OAc-CH₃ | ~2.05 | s |
| Other CH, CH₂ | ~1.0 - 2.2 | m |
Note: The predicted ¹H NMR shifts are based on general ranges for similar diterpenoids and the expected downfield shift of protons on the carbon bearing the acetate group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group, in addition to the hydrocarbon backbone.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2925 | C-H stretching (alkane) |
| ~2850 | C-H stretching (alkane) |
| ~1740 | C=O stretching (ester carbonyl)[4][5][6] |
| ~1240 | C-O stretching (acetate)[4][5] |
| ~1030 | C-O stretching |
| ~1640 | C=C stretching (alkene) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, followed by characteristic fragmentation patterns for isopimarane (B1252804) diterpenes.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 330.25 | [M]⁺ (Calculated for C₂₂H₃₄O₂) |
| 270 | [M - CH₃COOH]⁺ (Loss of acetic acid) |
| 255 | [M - CH₃COOH - CH₃]⁺ (Loss of acetic acid and a methyl group) |
| Various | Fragmentation pattern characteristic of the isopimarane skeleton, often involving retro-Diels-Alder reactions.[7][8][9] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound (Acetylation of Isopimarol)
General Procedure:
-
Isopimarol is dissolved in a dry aprotic solvent such as dichloromethane (B109758) or pyridine (B92270).
-
An excess of acetic anhydride (B1165640) is added to the solution, along with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) if pyridine is not used as the solvent.[10][11]
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.[12]
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.[10]
NMR Spectroscopy
Sample Preparation:
A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance sensitivity.
-
Standard pulse programs are used for both ¹H and ¹³C NMR. For more detailed structural assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent. For liquid samples, a drop can be placed between two salt plates.
Data Acquisition:
The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the KBr pellet is recorded and automatically subtracted from the sample spectrum.[12]
Mass Spectrometry (MS)
Sample Introduction and Ionization:
A dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For a relatively nonpolar and volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[8]
Data Acquisition:
The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of a selected precursor ion.[7][8]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product derivative like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization tandem mass spectrometry analysis of isopimarane diterpenes from Velloziaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Isopimarol Acetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Isopimarol acetate (B1210297), a diterpenoid natural product. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to assess its solubility. The information is based on the general solubility of structurally similar compounds (diterpenes and terpene derivatives) and established methodologies for solubility determination.
Predicted Solubility Profile of Isopimarol Acetate
Based on the general behavior of terpene derivatives, the expected solubility of this compound in common laboratory solvents is summarized below. It is crucial to note that these are qualitative predictions and experimental verification is essential.
| Solvent | Predicted Solubility | Rationale |
| Non-polar Solvents | ||
| Chloroform | High | Terpene derivatives often exhibit high solubility in halogenated hydrocarbons. |
| Dichloromethane (DCM) | High | Similar to chloroform, DCM is a good solvent for many organic compounds, including those with complex hydrocarbon skeletons. |
| Hexane/Heptane | Moderate to Low | While non-polar, the rigid structure of this compound might limit its solubility in simple alkanes compared to more complex non-polar solvents. |
| Polar Aprotic Solvents | ||
| Dimethyl sulfoxide (B87167) (DMSO) | High | DMSO is a powerful and versatile solvent known to dissolve a wide range of organic compounds, including many natural products that are challenging to solubilize. Terpene derivatives are generally reported to be highly soluble in DMSO.[1] |
| Acetone | High | Acetone is a good solvent for a variety of organic molecules and is expected to effectively dissolve this compound. |
| Ethyl Acetate | High | As an ester, ethyl acetate is often an effective solvent for other esters and compounds with moderate polarity. It is a common solvent for the extraction and purification of terpenoids. |
| Tetrahydrofuran (THF) | High | THF is another polar aprotic solvent with excellent solvating properties for a broad spectrum of organic molecules, including terpene derivatives.[1] |
| Polar Protic Solvents | ||
| Ethanol | Moderate | The solubility in alcohols can be variable for terpene derivatives.[1] The presence of the acetate group may enhance solubility compared to the parent isopimarol, but the large hydrocarbon core limits miscibility with highly polar protic solvents. |
| Methanol | Moderate to Low | Methanol is more polar than ethanol, which may further reduce its ability to solvate the largely non-polar this compound molecule.[1] |
| Water | Very Low/Insoluble | As a lipophilic molecule with a large hydrocarbon structure, this compound is expected to have negligible solubility in water. Terpenes are generally characterized by their poor water solubility.[2] |
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the solubility of a solid compound like this compound in a specific solvent. This method can be adapted for various solvents and temperatures.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., ethanol, DMSO, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL)
-
Constant temperature bath or incubator
-
Vortex mixer or shaker
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed collection vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount is not critical, but there must be undissolved solid remaining at equilibrium.
-
Add a known volume of the selected solvent to the vial (e.g., 2 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate using a shaker or vortex mixer.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed collection vial. Record the exact volume of the aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the collection vial. This can be done under a gentle stream of nitrogen, in a vacuum oven, or in a fume hood, depending on the solvent's boiling point and the compound's stability.
-
Once the solvent is completely removed, re-weigh the collection vial containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved this compound (mg) / Volume of the aliquot (mL)
-
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for selecting a suitable solvent for a poorly characterized natural product like this compound, from initial screening to use in a biological assay.
Caption: Workflow for solvent selection for a poorly characterized natural product.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Isopimarol Acetate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of Isopimarol acetate (B1210297). Due to a lack of specific experimental data for Isopimarol acetate in the available scientific literature, this guide focuses on the established experimental protocols and theoretical degradation pathways applicable to this and similar abietane (B96969) diterpenoids.
Introduction
This compound is a diterpenoid natural product belonging to the abietane class. As with many natural products under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. Thermal stability is a critical parameter, influencing storage conditions, formulation strategies, and manufacturing processes such as heat sterilization and hot-melt extrusion. This guide details the standard analytical techniques employed to characterize the thermal behavior of compounds like this compound.
Theoretical Degradation Profile
While specific degradation pathways for this compound are not extensively documented, a probable primary degradation route upon heating would involve the elimination of acetic acid, a common thermal decomposition reaction for acetate esters. This pyrolytic syn-elimination would result in the formation of a double bond in the A-ring of the isopimarane (B1252804) skeleton. Further degradation at higher temperatures could lead to the cleavage of the isopropyl group and subsequent fragmentation of the tricyclic core.
Quantitative Data on Thermal Stability
A comprehensive search of scientific literature did not yield specific quantitative data on the thermal stability of this compound. Researchers investigating this compound would need to perform the experiments detailed in this guide to determine key thermal parameters. The following table provides a template for presenting such data.
Table 1: Thermal Stability Parameters for this compound (Template for Experimental Data)
| Parameter | Method | Value | Observations |
| Melting Point (Tm) | DSC | TBD | Sharp endotherm indicating melting of a crystalline solid. |
| Onset of Decomposition (Tonset) | TGA | TBD | Temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | TGA/DTG | TBD | Peak of the derivative thermogravimetric (DTG) curve. |
| Glass Transition Temperature (Tg) | DSC | TBD | Relevant for amorphous forms of the compound. |
| Enthalpy of Fusion (ΔHf) | DSC | TBD | Energy required to melt the substance. |
TBD: To Be Determined experimentally.
Experimental Protocols
A multi-technique approach is essential for a complete understanding of the thermal properties of this compound. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often performed simultaneously (TGA-DSC). To identify degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and to identify thermal events such as melting and glass transitions.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points. Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.
-
Sample Preparation: Place approximately 3-5 mg of this compound into an appropriate crucible (e.g., alumina (B75360) or aluminum).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically 25-30 °C.
-
Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
TGA Curve: Plot mass loss (%) versus temperature. Determine the onset temperature of decomposition (Tonset).
-
DTG Curve: Plot the first derivative of the TGA curve to identify the temperature of maximum decomposition rate (Tmax).
-
DSC Curve: Plot heat flow (mW) versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition processes or phase transitions).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.
Objective: To identify the chemical structures of the degradation products of this compound.
Methodology:
-
Sample Preparation: Place a small amount of this compound (typically 50-200 µg) into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample into the pyrolyzer, which is interfaced with the GC injector.
-
Heat the sample rapidly to a predetermined temperature (e.g., the Tmax identified by TGA, or a series of increasing temperatures) for a short period (e.g., 10-20 seconds).
-
-
Gas Chromatography (GC):
-
The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
Separate the components using a suitable temperature program for the GC oven (e.g., start at 50 °C, ramp up to 300 °C).
-
-
Mass Spectrometry (MS):
-
As components elute from the GC column, they enter the mass spectrometer.
-
Ionize the components (typically by electron impact) and separate the resulting ions by their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the individual degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical degradation pathway.
Isopimarol Acetate and its Analogs: A Technical Review of Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopimarol acetate (B1210297) is a pimarane-type diterpenoid, a class of natural products characterized by a tricyclic carbon skeleton. While specific research on isopimarol acetate is limited, the broader family of isopimarane (B1252804) diterpenoids has garnered significant scientific interest due to a wide spectrum of biological activities. These compounds have been isolated from various natural sources, including plants and fungi, and have demonstrated promising potential in preclinical studies for their antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the available literature on this compound and its structural analogs, with a focus on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action, including key signaling pathways.
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of various isopimarane diterpenoids, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Isopimarane Diterpenoids
| Compound | Microorganism | Strain | MIC (µM) | Reference |
| 7,15-isopimaradien-19-ol | Staphylococcus aureus | ATCC 43866 | 6.76 | [1][2] |
| 7,15-isopimaradien-19-ol | Staphylococcus aureus (Methicillin-sensitive) | CIP 106760 | 13.55 | [1] |
| 7,15-isopimaradien-19-ol | Staphylococcus aureus (Methicillin-resistant) | FFHB 29593 | 27.07 | [2] |
| 7,15-isopimaradien-19-ol | Enterococcus faecalis (Vancomycin-resistant) | ATCC 51299 | 54.14 | [1][2] |
| 19-acetoxy-7,15-isopimaradien-3β-ol | Staphylococcus aureus (Methicillin-sensitive) | CIP 106760 | 22.54 | [1] |
| 19-acetoxy-7,15-isopimaradien-3β-ol | Enterococcus faecalis (Vancomycin-resistant) | ATCC 51299 | 45.07 | [1] |
Table 2: Anti-inflammatory Activity of Isopimarane Diterpenoids
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Kaempulchraol P | Nitric Oxide Inhibition | RAW264.7 | 39.88 | [3][4] |
| Kaempulchraol Q | Nitric Oxide Inhibition | RAW264.7 | 36.05 | [3][4] |
| Kaempulchraol B | Nitric Oxide Inhibition | RAW264.7 | 47.69 | [5] |
| Kaempulchraol C | Nitric Oxide Inhibition | RAW264.7 | 44.97 | [5] |
| Kaempulchraol D | Nitric Oxide Inhibition | RAW264.7 | 38.17 | [5] |
| Marginaol B | Nitric Oxide Inhibition | RAW264.7 | 28.1 ± 1.7 | [6] |
Table 3: Cytotoxic Activity of Isopimarane Diterpenoids
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 7,15-isopimaradien-3β,19-diol | MDA-MB-231 | Breast Cancer | 15 | [1] |
| Aspewentin N | MCF-7 | Breast Cancer | Moderate Activity | [7] |
| Aspewentin N | A549 | Lung Cancer | Moderate Activity | [7] |
| Aspewentin N | HT-29 | Colon Cancer | Moderate Activity | [7] |
| Aspewentin P | MCF-7 | Breast Cancer | Moderate Activity | [7] |
| Aspewentin P | A549 | Lung Cancer | Moderate Activity | [7] |
| Aspewentin P | HT-29 | Colon Cancer | Moderate Activity | [7] |
| Aspewentin Q | MCF-7 | Breast Cancer | Moderate Activity | [7] |
| Aspewentin Q | A549 | Lung Cancer | Moderate Activity | [7] |
| Aspewentin Q | HT-29 | Colon Cancer | Moderate Activity | [7] |
Table 4: α-Glucosidase Inhibitory Activity of Isopimarane Diterpenes
| Compound | Assay | IC₅₀ (µM) | Reference |
| Isopimarane Diterpene (from Epicoccum sp.) | α-glucosidase inhibition | 4.6 ± 0.1 | [8] |
| 11-deoxydiaporthein A | α-glucosidase inhibition | 11.9 ± 0.4 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
This protocol is based on the broth microdilution method.[9]
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth, and its concentration is adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is dissolved in a suitable solvent like DMSO to create a stock solution. In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are made in sterile broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth with inoculum and a standard antibiotic), negative (broth only), and growth (broth with inoculum) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that shows no visible microbial growth.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity.[9]
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 3-4 hours, during which viable cells convert MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Readout: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the production of nitrite (B80452), a stable and oxidized product of nitric oxide.[9]
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW264.7) are plated and treated with various concentrations of the test compound, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Readout: The absorbance is measured at 540 nm. The concentration of nitrite is proportional to the absorbance.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, studies on related isopimarane diterpenoids have shed light on their mechanisms of action, particularly in the context of inflammation.
NF-κB Signaling Pathway in Inflammation
Several isopimarane diterpenoids from Kaempferia pulchra have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of this pathway by isopimarane diterpenoids leads to a reduction in the production of inflammatory mediators like NO and prostaglandins.
Caption: Inhibition of the NF-κB signaling pathway by isopimarane diterpenoids.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
- 1. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes | CoLab [colab.ws]
- 5. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isopimarane Diterpenoids from the Rhizomes of Kaempferia marginata and Their Potential Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Isopimarane Diterpenes from the Fungus, Epicoccum sp. HS-1, Associated with Apostichopus japonicus [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Isopimarol Acetate from Nepeta tuberosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepeta tuberosa, a member of the Lamiaceae family, is a plant known to produce a variety of secondary metabolites. Among these is Isopimarol acetate (B1210297), a diterpenoid compound that has garnered interest for its potential biological activities. Diterpenes are a class of natural products with a wide array of pharmacological properties, making their efficient extraction and isolation a critical step in drug discovery and development.[1] This document provides a detailed protocol for the extraction of Isopimarol acetate from the aerial parts of Nepeta tuberosa, based on established methodologies for the isolation of similar chemical constituents from plant materials.[2]
The genus Nepeta is rich in terpenoids, flavonoids, and phenolic compounds.[3][4] While many species are known for their essential oils, non-volatile components such as diterpenes are also significant.[3][5] The protocol outlined below employs a systematic solvent extraction and partitioning approach to isolate a fraction enriched with this compound.
Data Presentation
The following table summarizes the key solvents and their purpose in the extraction process, based on general principles of natural product extraction.[2][6]
| Solvent | Polarity | Purpose in Extraction | Expected Extracted Compounds |
| Methanol (B129727) | Polar | Initial broad-spectrum extraction of metabolites. | Polar and moderately polar compounds, including glycosides, some terpenoids, and flavonoids. |
| n-Hexane | Non-polar | Defatting and removal of non-polar compounds. | Lipids, waxes, chlorophyll, and some non-polar terpenoids. |
| Dichloromethane (B109758) | Moderately Polar | Extraction of compounds with intermediate polarity. | Diterpenoids, some flavonoids, and other moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | Extraction of moderately polar compounds.[7] | Diterpenoids (including this compound), flavonoids, and phenolic compounds.[1][7] |
| Butanol | Polar | Extraction of remaining polar compounds. | Glycosides and other highly polar molecules. |
Experimental Protocol: Extraction of this compound
This protocol details a systematic approach for the extraction and isolation of this compound from the dried aerial parts of Nepeta tuberosa.
1. Plant Material Preparation
-
Objective: To prepare the plant material for efficient solvent extraction.
-
Materials:
-
Aerial parts of Nepeta tuberosa
-
Grinder or mill
-
Drying oven
-
-
Procedure:
-
Collect the aerial parts (leaves, stems, and flowers) of Nepeta tuberosa.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a drying oven at a temperature not exceeding 40-45°C to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a coarse powder using a grinder or mill. This increases the surface area for solvent penetration.
-
2. Maceration (Initial Extraction)
-
Objective: To perform a broad-spectrum extraction of metabolites from the plant powder.
-
Materials:
-
Powdered Nepeta tuberosa
-
Methanol (analytical grade)
-
Large glass container with a lid (e.g., an Erlenmeyer flask or a beaker covered with paraffin)
-
Shaker or magnetic stirrer (optional)
-
Filter paper and funnel or vacuum filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Place the powdered plant material in the glass container.
-
Add methanol in a 1:10 (w/v) ratio (e.g., 100 g of plant powder to 1 L of methanol).
-
Seal the container and allow it to stand at room temperature for 48-72 hours.[1]
-
Agitate the mixture periodically by shaking or using a magnetic stirrer to ensure thorough extraction.
-
After the maceration period, filter the mixture to separate the methanol extract (miscella) from the plant residue (marc).
-
Repeat the extraction process on the marc with fresh methanol at least two more times to ensure complete extraction.
-
Combine all the methanol extracts.
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.[1]
-
3. Solvent-Solvent Partitioning
-
Objective: To fractionate the crude methanol extract based on the polarity of the constituents to isolate the fraction containing this compound.
-
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane
-
Dichloromethane
-
Ethyl acetate
-
Butanol
-
Separatory funnel
-
Beakers or flasks for collecting fractions
-
Rotary evaporator
-
-
Procedure:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Transfer the suspension to a separatory funnel.
-
Perform a liquid-liquid extraction with n-hexane to remove non-polar compounds. Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate. Collect the upper n-hexane layer. Repeat this step three times. Combine the n-hexane fractions.[2]
-
Next, sequentially partition the remaining aqueous methanol layer with dichloromethane, followed by ethyl acetate, and finally butanol. For each solvent:
-
Add an equal volume of the solvent to the separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction three times with the same solvent.
-
Combine the respective organic fractions.
-
-
Concentrate each of the collected fractions (n-hexane, dichloromethane, ethyl acetate, and butanol) separately using a rotary evaporator to obtain the respective crude fractions. This compound, being a moderately polar diterpenoid, is expected to be enriched in the dichloromethane and/or ethyl acetate fractions.
-
4. Further Purification (Column Chromatography)
-
Objective: To isolate this compound from the enriched fraction.
-
Note: This is a generalized procedure. The specific mobile phase and column parameters will need to be optimized based on Thin Layer Chromatography (TLC) analysis of the fractions.
-
Materials:
-
Enriched fraction (dichloromethane or ethyl acetate)
-
Silica (B1680970) gel (for column chromatography)
-
Glass chromatography column
-
Solvents for the mobile phase (e.g., a gradient of n-hexane and ethyl acetate)
-
Test tubes or fraction collector
-
TLC plates and developing chamber
-
-
Procedure:
-
Perform TLC analysis on the dichloromethane and ethyl acetate fractions to determine the optimal solvent system for separation.
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Dissolve the dried enriched fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the sample-adsorbed silica gel to the top of the prepared column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect the eluate in fractions and monitor the separation using TLC.
-
Combine the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to yield the isolated compound.
-
The purity and identity of the isolated this compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.
-
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Logical flow of the solvent-solvent partitioning process.
References
- 1. benchchem.com [benchchem.com]
- 2. [Analgesic activity of different nonvolatile extracts of Nepeta atlantica Ball and Nepeta Tuberosa L. ssp. reticulata (Desf.) Maire] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Chemical Characterization and Pharmacological Properties of Different Extracts from Nepeta italica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Isopimarol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of Isopimarol acetate (B1210297), a derivative of the naturally occurring diterpenoid, Isopimarol. The synthesis involves the acetylation of the tertiary alcohol group of Isopimarol. While Isopimarol can be isolated from various natural sources, this protocol focuses on the chemical modification to yield Isopimarol acetate. Given that Isopimarol is a sterically hindered tertiary alcohol, this protocol outlines a robust method using acetic anhydride (B1165640) and pyridine (B92270), which is well-suited for such transformations. This document provides a comprehensive guide for researchers, including a detailed experimental protocol, necessary reagents and equipment, and a logical workflow for the synthesis and purification of the target compound.
Introduction
Isopimarol is a pimarane-type diterpenoid alcohol found in various plant species, such as Cryptomeria japonica[1][2]. Diterpenoids and their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities. Acetylation is a common chemical modification performed on natural products to alter their physicochemical properties, such as lipophilicity and stability, which can in turn modulate their biological activity. The synthesis of this compound from Isopimarol is a straightforward esterification reaction. However, the tertiary and sterically hindered nature of the hydroxyl group in Isopimarol requires specific reaction conditions to achieve efficient conversion while avoiding side reactions like elimination.
This protocol details a well-established method for the acetylation of sterically hindered alcohols, utilizing acetic anhydride as the acetylating agent and pyridine as both a catalyst and a solvent.
Synthesis of this compound
Reaction Scheme
The synthesis of this compound from Isopimarol proceeds via an acetylation reaction as depicted below.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Isopimarol | ≥95% | Commercially available or isolated from natural sources |
| Acetic Anhydride | Reagent Grade | Standard chemical supplier |
| Pyridine | Anhydrous | Standard chemical supplier |
| Diethyl ether | Anhydrous | Standard chemical supplier |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Standard chemical supplier |
| Saturated sodium bicarbonate (NaHCO₃) solution | Aqueous | Prepared in-house |
| Brine (saturated NaCl solution) | Aqueous | Prepared in-house |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Reagent Grade | Standard chemical supplier |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | For column chromatography |
| TLC plates | Silica gel 60 F₂₅₄ | For reaction monitoring |
Table 2: Equipment
| Equipment | Description |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | For reaction mixing |
| Reflux condenser | For reactions requiring heating |
| Heating mantle or oil bath | For controlled heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Glassware for column chromatography | Column, flasks, etc. |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Fume hood | For handling volatile and odorous reagents |
Experimental Protocol
This protocol is based on a general and widely used method for the acetylation of sterically hindered alcohols.
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Isopimarol (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of Isopimarol).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the Isopimarol is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
-
Acetylation Reaction:
-
Slowly add acetic anhydride (1.5-2.0 eq per hydroxyl group) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, this compound, should have a higher Rf value than the starting material, Isopimarol.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by the slow addition of water to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove pyridine). Repeat this wash until the aqueous layer is acidic.
-
Water.
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
The appropriate eluent system will need to be determined by TLC analysis, but a mixture of hexane (B92381) and ethyl acetate is a common starting point for compounds of this polarity.
-
Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
-
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Data Presentation
Table 3: Reaction Parameters (Example)
| Parameter | Value |
| Mass of Isopimarol | e.g., 1.00 g |
| Moles of Isopimarol | Calculate based on mass |
| Volume of Acetic Anhydride | Calculate based on molar eq. |
| Moles of Acetic Anhydride | Calculate based on volume |
| Volume of Pyridine | e.g., 20 mL |
| Reaction Time | e.g., 18 h |
| Reaction Temperature | Room Temperature |
| Yield of Crude Product | Record mass |
| Yield of Purified Product | Record mass |
| Percentage Yield | Calculate |
Table 4: Characterization Data (Expected)
| Analysis | Expected Observations |
| ¹H NMR | Appearance of a singlet around δ 2.0 ppm corresponding to the acetyl methyl protons. Downfield shift of protons near the newly formed ester group. |
| ¹³C NMR | Appearance of a carbonyl carbon signal around δ 170 ppm and a methyl carbon signal around δ 21 ppm for the acetate group. |
| IR Spectroscopy | Appearance of a strong C=O stretching band around 1735 cm⁻¹ and a C-O stretching band around 1240 cm⁻¹. Disappearance of the broad O-H stretch from the starting material. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₂₂H₃₄O₂). |
Conclusion
This document provides a detailed and practical guide for the laboratory synthesis of this compound. The described protocol, utilizing acetic anhydride and pyridine, is a reliable method for the acetylation of the sterically hindered tertiary alcohol of Isopimarol. By following the outlined procedures for reaction, work-up, and purification, researchers can successfully synthesize and isolate the desired product. The provided templates for data collection will aid in the accurate documentation and reporting of experimental results. This synthesis opens avenues for further investigation into the biological activities of this modified diterpenoid.
References
Application Notes & Protocols for the Quantification of Isopimarol Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Isopimarol acetate (B1210297) in various samples, particularly from plant extracts. The protocols are based on established analytical techniques for similar diterpenoid compounds and offer a robust starting point for method development and validation.
Introduction
Isopimarol acetate is a diterpenoid natural product found in various plant species, including Nepeta tuberosa and Coreopsis lanceolata [cite: no sources found]. As a member of the pimarane (B1242903) diterpene family, it is of interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, pharmacological studies, and quality control of herbal products. This document outlines recommended protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the selective and sensitive quantification of terpenes.
Analytical Methods Overview
The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent chromatographic separation and structural information from mass spectra.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for the analysis of less volatile or thermally labile compounds. It provides high sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.
An analytical standard for this compound is available from commercial suppliers, which is essential for method development and accurate quantification.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Dichloromethane (B109758) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) gel)
-
Soxhlet apparatus
-
Rotary evaporator
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Soxhlet Extraction:
-
Accurately weigh approximately 10 g of dried, powdered plant material.
-
Place the sample in a cellulose (B213188) thimble and load it into a Soxhlet extractor.
-
Extract with 250 mL of dichloromethane for 8 hours.
-
Concentrate the resulting extract to dryness using a rotary evaporator at 40°C.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a silica gel SPE cartridge by washing with 5 mL of hexane.
-
Dissolve the dried extract in a minimal volume of hexane.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of hexane to remove non-polar impurities.
-
Elute the fraction containing this compound with a suitable solvent or solvent mixture of increasing polarity (e.g., hexane:ethyl acetate gradients). The optimal elution solvent should be determined empirically.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate for GC-MS or methanol for LC-MS/MS) for analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for a structurally similar pimarane diterpene, isopimara-7,15-dien-3β-ol, and is expected to be suitable for this compound with minor modifications.[1][2][3]
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 280°C at 5°C/min, hold for 10 minutes.
-
-
Transfer Line Temperature: 280°C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and identification of characteristic fragment ions.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound. The molecular ion (M+) of this compound (C22H34O2) is m/z 330.5. Key fragment ions would likely include the loss of the acetate group (M-60) and other characteristic diterpene fragments.[4]
Quantitative Data (Based on a similar pimarane diterpene, validation is required for this compound): [1][2][3]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 µg/mL |
| Limit of Quantitation (LOQ) | 15 - 30 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a starting point for the development of an LC-MS/MS method for this compound, based on general procedures for diterpenes.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
Start with 70% B, hold for 1 minute.
-
Linearly increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound (m/z 331.3).
-
Product Ions: Determine the most abundant and stable fragment ions by performing a product ion scan on the precursor ion. Fragmentation will likely involve the loss of the acetate group and water.
-
Quantitative Data (Hypothetical values, validation is required):
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for this compound's biological activity.
Disclaimer
The provided protocols and quantitative data for this compound are intended as a starting point for method development. It is essential to perform a full method validation according to ICH guidelines or other relevant regulatory standards to ensure the accuracy, precision, and reliability of the results for your specific application and sample matrix. The signaling pathway depicted is hypothetical and serves as an illustrative example of how diterpenes can exert biological effects; the specific molecular targets and pathways of this compound are yet to be elucidated.
References
Isopimarol Acetate as a Putative Antimicrobial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopimarane (B1252804) diterpenoids are a class of natural products that have garnered significant interest for their diverse biological activities, including antimicrobial properties. While research has highlighted the potential of various members of this family, this document focuses on the application of acetylated isopimaranes as antimicrobial agents. The data and protocols presented herein are primarily based on studies of 19-acetoxy-7,15-isopimaradien-3β-ol, a compound structurally related to isopimarol acetate (B1210297). These notes are intended to guide researchers in the evaluation of isopimarol acetate's potential as a novel antimicrobial agent.
Quantitative Data Summary
The antimicrobial efficacy of 19-acetoxy-7,15-isopimaradien-3β-ol has been evaluated against a panel of Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | Strain | MIC (µM)[1] | MIC (µg/mL) |
| Staphylococcus aureus | CIP 106760 (Methicillin-Sensitive) | 22.54 | ~10.1 |
| Staphylococcus aureus | FFHB 29593 (Methicillin-Sensitive) | 22.54 | ~10.1 |
| Staphylococcus aureus | ATCC 43866 (Methicillin-Resistant - MRSA) | 22.54 | ~10.1 |
| Enterococcus faecalis | ATCC 51299 (Vancomycin-Resistant - VRE) | 45.07 | ~20.2 |
Note: The molecular weight of 19-acetoxy-7,15-isopimaradien-3β-ol (C₂₂H₃₄O₃) is approximately 346.5 g/mol . Conversion to µg/mL is an approximation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without this compound.
-
Negative Control: A well containing MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-Biofilm Activity Assay
This protocol describes a method to assess the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
Plate reader
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension as described in the MIC assay protocol and dilute it in TSB with glucose to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Treatment and Inoculation:
-
Add 100 µL of TSB with glucose to each well.
-
Add 100 µL of different concentrations of this compound (typically below the MIC) to the test wells.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Controls:
-
Positive Control: Wells with bacteria and no compound.
-
Negative Control: Wells with TSB and glucose only.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
Quantification of Biofilm:
-
Carefully aspirate the planktonic cells from each well.
-
Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Fix the biofilm by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with distilled water until the wash water is clear.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the positive control.
Mechanism of Action (Hypothesized)
While the specific mechanism of action for this compound is yet to be elucidated, the antimicrobial activity of related terpenes and acetate-containing compounds often involves the disruption of the bacterial cell membrane.
Potential Mechanisms Include:
-
Membrane Permeabilization: The lipophilic nature of diterpenoids may allow them to intercalate into the bacterial cell membrane, disrupting its structure and increasing its permeability. This can lead to the leakage of essential ions and metabolites, ultimately causing cell death.
-
Inhibition of Cellular Respiration: Disruption of the cell membrane can also interfere with the electron transport chain and oxidative phosphorylation, thereby inhibiting cellular respiration and energy production.
-
Enzyme Inhibition: this compound may target specific bacterial enzymes that are crucial for vital cellular processes.
Further studies, such as membrane potential assays, ATP leakage assays, and electron microscopy, are required to determine the precise mechanism of action of this compound.
Visualizations
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for MIC and Anti-Biofilm Assays.
Hypothesized Mechanism of Action
Caption: Hypothesized Mechanism of this compound.
References
Application Notes and Protocols: Cytotoxic Effects of Isopimarane Diterpenes on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cytotoxic effects of Isopimarol acetate (B1210297) is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related isopimarane (B1252804) diterpenes and provide a general framework for assessing the anticancer potential of this class of compounds. All data and protocols should be adapted and optimized for specific experimental conditions.
Introduction
Isopimarane diterpenes are a class of natural products that have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. While specific data on Isopimarol acetate is not widely available, related compounds from the isopimarane family have been shown to inhibit cancer cell proliferation through mechanisms such as the induction of apoptosis and cell cycle arrest. This document provides a summary of the cytotoxic activity of several isopimarane diterpenes and detailed protocols for evaluating the anticancer effects of new compounds within this class, such as this compound.
Data Presentation: Cytotoxicity of Isopimarane Diterpenes
The following table summarizes the 50% inhibitory concentration (IC50) values of various isopimarane diterpenes against several human cancer cell lines. This data is compiled from multiple studies and serves as a reference for the potential efficacy of related compounds.
| Compound Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Libertellenone H | PANC-1 | Pancreatic Cancer | 3.31 - 44.1 | |
| Libertellenone H | SW1990 | Pancreatic Cancer | 3.31 - 44.1 | [1] |
| Kaempferiol I | A549 | Lung Cancer | 44.78 | |
| Kaempferiol I | HeLa | Cervical Cancer | 25.97 | [2] |
| Kaempferiol I | MCF-7 | Breast Cancer | 41.39 | [2] |
| Koratanes B | HL-60 | Leukemia | 55.62 | [3] |
| Galangol D | T-47D | Breast Cancer | 79.51 | [3] |
| Isopimarane Diterpene Glycoside | HL-60 | Leukemia | 6.7 | [1] |
| Isopimarane Diterpene Glycoside | HL-60 | Leukemia | 9.8 | [1] |
| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MCAS | Ovarian Cancer | 24.16 µg/ml | [4] |
| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MDA-MB-231 | Breast Cancer | 16.13 µg/ml | [4] |
| New Isopimarane Diterpene | MCF-8 | Breast Cancer | 15.327 µg/mL | [5] |
| New Isopimarane Diterpene | A549 | Lung Cancer | 13.033 µg/mL | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Measure the DNA content based on the intensity of the PI fluorescence.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Visualization of Potential Mechanisms
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cytotoxic effects of a novel compound like this compound.
Caption: General experimental workflow for assessing cytotoxic effects.
Hypothetical Signaling Pathway of Apoptosis Induction
This diagram illustrates a potential mechanism by which this compound could induce apoptosis, based on common pathways affected by natural products.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Potential Cell Cycle Arrest Mechanism
This diagram shows a plausible mechanism for G1 phase cell cycle arrest, a common effect of anticancer compounds.
Caption: Potential G1 cell cycle arrest mechanism by this compound.
References
- 1. Pimarane Diterpenes from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five pimarane diterpenoids from Kaempferia champasakensis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. New isopimarane diterpenes and nortriterpene with cytotoxic activity from Ephorbia alatavica Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Properties of Isopimarane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anti-inflammatory properties of isopimarane (B1252804) diterpenoids, a class of natural compounds that includes various kaempulchraols. The information is based on preclinical research and is intended to guide further investigation and drug development efforts. Isopimarane diterpenoids have demonstrated significant potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action
Isopimarane diterpenoids exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.[5][6]
Isopimarane diterpenoids have been shown to inhibit the transactivation of NF-κB, thereby preventing the downstream expression of key inflammatory mediators.[1][2][3] This leads to a reduction in the production of:
-
Nitric Oxide (NO): A signaling molecule that, in high concentrations produced by inducible nitric oxide synthase (iNOS), contributes to inflammation.[7][8]
-
Pro-inflammatory Cytokines: Including Interleukin-6 (IL-6), which plays a significant role in systemic inflammation.[1][3]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vitro anti-inflammatory activities of various isopimarane diterpenoids.
| Compound | Assay | Cell Line | Stimulant | IC50 Value (µM) | Effective Dose (µM) | Reference |
| Kaempulchraol B | Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | 47.69 | - | [1] |
| Kaempulchraol C | Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | 44.97 | - | [1] |
| Kaempulchraol D | Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | 38.17 | - | [1] |
| Kaempulchraols B, C, D | IL-6 Production Inhibition | RAW264.7 | LPS | - | 25 | [1] |
| Kaempulchraols B, C, D | COX-2 Expression Inhibition | RAW264.7 | LPS | - | 25 | [1] |
| Kaempulchraol P | Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | 39.88 | - | [3] |
| Kaempulchraol Q | Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | 36.05 | - | [3] |
| Kaempulchraols P, Q | IL-6 Production Inhibition | RAW264.7 | LPS | - | 25 | [3] |
| Kaempulchraols P, Q | COX-2 Expression Inhibition | RAW264.7 | LPS | - | 25 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of isopimarane diterpenoids.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.
a. Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., isopimarane diterpenoids) for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
b. Measurement of Nitrite (B80452):
-
After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
c. Calculation of IC50:
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
NF-κB Luciferase Reporter Gene Assay
This assay determines whether a compound inhibits the transcriptional activity of NF-κB.
a. Transfection:
-
RAW264.7 cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable transfection reagent.
b. Treatment and Stimulation:
-
After 24 hours of transfection, the cells are treated with the test compound for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for an additional 6 hours.
c. Measurement of Luciferase Activity:
-
The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
β-galactosidase activity is also measured to normalize the luciferase activity for transfection efficiency.
-
The inhibitory effect of the compound on NF-κB transactivation is expressed as the percentage of inhibition relative to the LPS-stimulated control.
Measurement of Pro-inflammatory Cytokine (IL-6) and Enzyme (COX-2) Expression
This protocol outlines the measurement of IL-6 production and COX-2 protein expression.
a. Cell Culture and Treatment:
-
RAW264.7 cells are seeded and treated with the test compound and LPS as described in the NO production inhibition assay.
b. IL-6 Measurement (ELISA):
-
The level of IL-6 in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
c. COX-2 Expression (Western Blot):
-
After treatment, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry and normalized to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by Isopimarane Diterpenoids.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
- 1. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, structure modification, and anti-rheumatoid arthritis activity of isopimarane-type diterpenoids from Orthosiphon aristatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopimarol Acetate in Drug Discovery: Application Notes and Protocols for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the potential applications of isopimarol acetate (B1210297) and its analogs in drug discovery, complete with experimental protocols and data presented for comparative analysis.
Introduction
Isopimarol acetate, a natural product identified in Nepeta tuberosa subsp. reticulata, belongs to the isopimarane (B1252804) class of diterpenoids[1]. While specific biological activity data for this compound (CAS 1686-65-3) is limited in publicly available research, the broader family of isopimarane diterpenoids has demonstrated a range of promising pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document provides an overview of the known activities of closely related isopimarane acetates and detailed protocols for their investigation, offering a valuable resource for researchers exploring the therapeutic potential of this class of compounds.
Potential Therapeutic Applications and Biological Activities of Isopimarane Acetates
Based on studies of structurally similar compounds, this compound and its analogs are promising candidates for investigation in the following areas:
-
Antimicrobial Drug Discovery: Isopimarane diterpenoids have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains[2][3][4].
-
Anti-inflammatory Therapeutics: Several isopimarane diterpenoids have been shown to possess anti-inflammatory properties, notably through the inhibition of the NF-κB signaling pathway[5][6].
-
Anticancer Research: Cytotoxic activity against various cancer cell lines has been reported for some isopimarane derivatives, suggesting potential for development as anticancer agents[2].
Quantitative Biological Data
The following tables summarize the quantitative data for biological activities of isopimarane diterpenoids structurally related to this compound.
Table 1: Antimicrobial Activity of 19-acetoxy-7,15-isopimaradien-3β-ol
| Test Organism | Strain | MIC (µM) |
| Staphylococcus aureus (Methicillin-Sensitive) | CIP 106760 | 22.54 |
| Staphylococcus aureus (Methicillin-Sensitive) | FFHB 29593 | 22.54 |
| Enterococcus faecalis (Vancomycin-Resistant) | ATCC 51299 | 45.07 |
Data from[2]
Table 2: Anti-inflammatory Activity of Isopimarane Diterpenoids from Kaempferia pulchra
| Compound | LPS-induced NO Inhibition in RAW264.7 cells (IC₅₀, µM) |
| Kaempulchraol P | 39.88 |
| Kaempulchraol Q | 36.05 |
| Kaempulchraol B | 47.69 |
| Kaempulchraol C | 44.97 |
| Kaempulchraol D | 38.17 |
Table 3: Cytotoxicity of 7,15-isopimaradien-19-ol
| Cell Line | Activity | IC₅₀ (µM) |
| MDA-MB-231 (Human Breast Cancer) | Mild Antiproliferative | 15 |
Data from[2]
Signaling Pathways
NF-κB Signaling Pathway Inhibition
Several isopimarane diterpenoids from Kaempferia pulchra have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2)[5][6].
Inhibition of the NF-κB signaling pathway by isopimarane diterpenoids.
Experimental Protocols
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from methodologies used for testing isopimarane diterpenoids against Gram-positive bacteria[2][3].
a. Materials:
-
Test compound (this compound or analog)
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (solvent, e.g., DMSO)
b. Procedure:
-
Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
-
Controls: Include wells with bacteria and solvent (growth control), media alone (sterility control), and bacteria with a standard antibiotic (positive control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol is based on methods used to evaluate the anti-inflammatory effects of isopimarane diterpenoids[5][6].
a. Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or analog)
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader (540 nm)
b. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC₅₀ value.
Cytotoxicity Assay: MTT Assay
This is a standard colorimetric assay to assess the effect of a compound on cell viability[2].
a. Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Appropriate cell culture medium
-
Test compound (this compound or analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm)
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Workflow for Cytotoxicity Assessment using the MTT Assay.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the data available for its close structural analogs suggest that it is a promising scaffold for drug discovery and development. The protocols and comparative data presented in this document provide a solid foundation for researchers to initiate their own investigations into the antimicrobial, anti-inflammatory, and cytotoxic potential of this compound and other related isopimarane diterpenoids. Further research is warranted to elucidate the specific mechanisms of action and to fully explore the therapeutic utility of this interesting class of natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Animal Studies of Isopimarol Acetate
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Isopimarol acetate (B1210297) is a naturally occurring diterpenoid belonging to the isopimarane (B1252804) class. While specific in vivo data for Isopimarol acetate is limited, the broader family of isopimarane diterpenoids has demonstrated promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] These notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the therapeutic potential of this compound, drawing upon existing knowledge of structurally related compounds, particularly Isopimaric Acid (IPA).
Key Potential Therapeutic Areas:
-
Inflammation: Isopimarane diterpenoids have been shown to exert anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway.[4][5][6][7][8] This pathway is a key regulator of the inflammatory response, making this compound a candidate for investigation in inflammatory disease models.
-
Oncology: Cytotoxic and pro-apoptotic effects of isopimarane derivatives have been observed in various cancer cell lines.[9][10] Therefore, evaluating the anti-tumor efficacy of this compound in preclinical cancer models is warranted.
Important Considerations for Experimental Design:
-
Dosage Formulation: Due to the lipophilic nature of diterpenoids, careful formulation is crucial for in vivo administration. A common approach involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG400, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Route of Administration: Oral (p.o.) and intraperitoneal (i.p.) routes are commonly used for preclinical studies of small molecules. Pharmacokinetic studies of the closely related Isopimaric Acid in rats have shown oral bioavailability between 11.9% and 17.5%, suggesting that oral administration is a viable option.[11][12]
-
Dose Selection: Based on studies of Isopimaric Acid, a starting dose range for efficacy studies in rodents could be between 50-200 mg/kg for oral administration and around 5 mg/kg for intravenous administration.[11][12] However, it is imperative to conduct an initial dose-range finding study to determine the maximum tolerated dose (MTD) of this compound.
-
Animal Models: The choice of animal model is critical and depends on the therapeutic area of interest. For anti-inflammatory studies, models such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation are standard.[13][14][15] For oncology, xenograft models using human cancer cell lines implanted in immunodeficient mice are widely used.[4][9][16]
II. Experimental Protocols
A. Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity and estimate the LD50 of this compound in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Healthy, young adult female rodents (rats or mice), nulliparous and non-pregnant
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and observation
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound. A starting dose of 2000 mg/kg is recommended based on the low toxicity of related compounds.[17][18]
-
If mortality is observed, subsequent animals are dosed at lower levels (e.g., 300 mg/kg). If no mortality occurs at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record any signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight changes.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
B. Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration
-
Healthy male or female rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins
-
Blood collection supplies (e.g., heparinized syringes, tubes)
-
LC-MS/MS or other suitable analytical equipment
Protocol:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Calculate oral bioavailability (F%) by comparing the AUC from the oral and IV routes.
-
C. In Vivo Anti-Inflammatory Efficacy Study: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in sterile saline)
-
Healthy rodents (e.g., Wistar rats or Swiss albino mice)
-
Pletysmometer or digital calipers
Protocol:
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and this compound treatment groups (e.g., 50, 100, 200 mg/kg, p.o.).
-
Administer the respective treatments orally 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
D. In Vivo Anticancer Efficacy Study: Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a human cancer xenograft model.
Materials:
-
This compound
-
Vehicle
-
Positive control (standard-of-care chemotherapy for the chosen cancer type)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, Positive control, and this compound treatment groups (e.g., 50, 100 mg/kg, p.o., daily).
-
Administer treatments for a specified period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor tissue can be used for further analysis (e.g., histology, Western blotting, PCR).
-
III. Data Presentation
Table 1: Hypothetical Acute Oral Toxicity Data for this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 2000 | 3 | 0/3 | No observable signs |
| 300 | 3 | 0/3 | No observable signs |
Based on these hypothetical data, the LD50 would be considered >2000 mg/kg.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (5 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (0-t) (ng*h/mL) | 2500 | 1488 |
| t1/2 (h) | 3.5 | 4.2 |
| CL (L/h/kg) | 2.0 | - |
| Vd (L/kg) | 10.2 | - |
| F (%) | - | 11.9 |
Table 3: Hypothetical Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| This compound | 50 | 0.65 ± 0.06 | 23.5 |
| This compound | 100 | 0.51 ± 0.05 | 40.0 |
| This compound | 200 | 0.42 ± 0.04 | 50.6 |
Values are mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 4: Hypothetical Antitumor Efficacy of this compound in a Human Breast Cancer (MCF-7) Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Positive Control (e.g., Paclitaxel) | 10 | 450 ± 80 | 64.0 |
| This compound | 50 | 980 ± 120 | 21.6 |
| This compound | 100 | 750 ± 110 | 40.0 |
Values are mean ± SEM. *p < 0.05 compared to Vehicle Control.
IV. Mandatory Visualizations
Caption: Experimental workflow for preclinical animal studies of this compound.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimarane diterpenoids: sources, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isopimarane-type diterpenoids from Croton laevigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The LC-MS/MS-Based Measurement of Isopimaric Acid in Rat Plasma and Application of Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 14. ijpsr.com [ijpsr.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Isopimarol Acetate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Isopimarol acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of Isopimarol acetate?
This compound belongs to the diterpenoid class of natural products. While specific data on this compound is limited, related isopimaric acid diterpenoids have been isolated from the bark of Cryptomeria japonica[1]. Researchers should consider screening related plant species or performing a literature search for novel sources.
Q2: Which extraction methods are suitable for this compound?
Both conventional and modern extraction techniques can be employed for this compound. Conventional methods include maceration, reflux extraction, and Soxhlet extraction, which are often time-consuming and require larger solvent volumes[2][3]. Modern methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) offer higher efficiency, reduced solvent consumption, and shorter extraction times[3].
Q3: What factors critically influence the yield of this compound?
The yield of this compound is primarily affected by the following parameters:
-
Solvent Choice and Concentration: The polarity of the solvent is crucial. Non-polar or semi-polar solvents are generally effective for diterpenoids.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally increases extraction yield up to a certain point[3].
-
Extraction Temperature: Increased temperature can enhance solubility and diffusion rates, but excessive heat may degrade the target compound[4].
-
Extraction Time: The yield typically increases with time until equilibrium is reached[3].
Troubleshooting Guide
Low Yield
Issue: The final yield of purified this compound is lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize surface area. For cellular disruption, consider enzymatic digestion or freeze-thaw cycles prior to extraction. |
| Inappropriate Solvent | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol) to identify the optimal solvent for this compound. |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as temperature, time, and solid-to-liquid ratio. Techniques like Response Surface Methodology (RSM) can be employed for efficient optimization[5][6]. |
| Degradation of this compound | Minimize exposure to high temperatures and light during extraction and processing[4]. Consider performing extractions at room temperature or using methods that do not require heat. |
| Loss During Purification | Evaluate each step of your purification protocol (e.g., column chromatography, crystallization) for potential losses. Analyze fractions from each step to track the presence of this compound. |
Poor Purity
Issue: The extracted sample contains a high level of impurities.
| Possible Cause | Troubleshooting Step |
| Co-extraction of Unwanted Compounds | Introduce a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction[4]. |
| Ineffective Chromatographic Separation | Optimize the mobile phase and stationary phase for column chromatography to improve the resolution between this compound and impurities. |
| Insufficient Washing Steps | During liquid-liquid extraction or solid-phase extraction, ensure an adequate number of washing steps with an appropriate solvent to remove impurities. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 150 mL of 95% ethanol (B145695) (solid-to-liquid ratio of 1:15 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute with a gradient of hexane and ethyl acetate to isolate this compound.
-
Protocol 2: Reflux Extraction of this compound
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Filtration and Concentration: Follow the steps outlined in Protocol 1.
-
Purification: Proceed with purification as described in Protocol 1.
Data Presentation
Table 1: Effect of Extraction Method on this compound Yield
| Extraction Method | Temperature (°C) | Time (min) | Solvent | Solid-to-Liquid Ratio (g/mL) | Yield (mg/g) |
| Maceration | 25 | 1440 | 95% Ethanol | 1:15 | 3.2 |
| Soxhlet | 78 | 360 | 95% Ethanol | 1:15 | 5.8 |
| Ultrasound-Assisted | 50 | 45 | 95% Ethanol | 1:15 | 7.1 |
| Microwave-Assisted | 60 | 10 | 95% Ethanol | 1:15 | 7.5 |
Table 2: Optimization of Ultrasound-Assisted Extraction Parameters for this compound
| Solid-to-Liquid Ratio (g/mL) | Ethanol Concentration (%) | Extraction Time (min) | Yield (mg/g) |
| 1:10 | 95 | 45 | 6.5 |
| 1:15 | 95 | 45 | 7.1 |
| 1:20 | 95 | 45 | 7.3 |
| 1:15 | 70 | 45 | 5.9 |
| 1:15 | 80 | 45 | 6.8 |
| 1:15 | 95 | 30 | 6.2 |
| 1:15 | 95 | 60 | 7.0 |
Visualizations
Caption: General experimental workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimization of Isopimarol Acetate Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Isopimarol acetate (B1210297) using chromatographic techniques. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying Isopimarol acetate from a crude plant extract?
A1: The purification of this compound, a moderately polar diterpenoid, typically involves a multi-step chromatographic approach. The general workflow begins with a crude extraction from the plant material, followed by a primary fractionation using column chromatography, and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Q2: Which chromatographic technique is most suitable for the initial cleanup of a crude extract containing this compound?
A2: For the initial large-scale purification of a crude extract, normal-phase column chromatography with silica (B1680970) gel is the most common and cost-effective method. This technique separates compounds based on their polarity. A gradient elution with a non-polar solvent system, such as hexane-ethyl acetate, is typically employed to gradually increase the polarity and elute compounds of increasing polarity, including this compound.
Q3: How can I monitor the separation during column chromatography?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. Fractions collected from the column are spotted on a TLC plate and developed in a suitable solvent system. This allows for the visualization of the separated compounds and the pooling of fractions containing the target compound, this compound.
Q4: What is the role of preparative HPLC in the purification of this compound?
A4: Preparative HPLC is used as a final polishing step to achieve high purity (>95%) of this compound. It offers higher resolution and efficiency than column chromatography. A reverse-phase C18 column is often used for this purpose, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
Experimental Protocols
Extraction of Crude this compound from Plant Material
This protocol describes a general procedure for obtaining a crude extract rich in diterpenoids from dried plant material.
Materials:
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Dried and powdered plant material (e.g., leaves and stems of Hypoestes species)
-
Methanol or Ethanol (B145695) (95%)
-
Ethyl acetate
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Macerate the dried and powdered plant material in methanol or ethanol at a 1:10 (w/v) ratio for 48-72 hours at room temperature.
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator to obtain a crude extract.
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Perform a liquid-liquid partition by dissolving the crude extract in a methanol/water mixture and sequentially partitioning with hexane and then ethyl acetate to separate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness to yield the crude extract for chromatographic purification.
Silica Gel Column Chromatography for Initial Purification
This protocol provides a method for the initial fractionation of the crude extract.
Materials:
-
Silica gel (60-120 mesh)
-
Glass column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector or test tubes
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TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Start the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.
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Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) throughout the elution process.
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Monitoring: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction on a TLC plate and develop it in a hexane:ethyl acetate (e.g., 8:2 or 7:3) solvent system. Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate).
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Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched fraction of this compound.
Preparative HPLC for Final Purification
This protocol details the final polishing step to obtain high-purity this compound.
Materials:
-
Enriched fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)
-
Acetonitrile (HPLC grade)
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Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in a minimal amount of the initial mobile phase solvent and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 70% acetonitrile and increasing to 100% over 30 minutes).
-
Flow Rate: Typically 5-10 mL/min for a preparative column.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as diterpenes without strong chromophores have low UV absorbance).
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC-UV. Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize representative quantitative data for the purification of an isopimarane (B1252804) diterpene, which can be used as a benchmark for the purification of this compound.
Table 1: Parameters for Silica Gel Column Chromatography
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for normal-phase chromatography of moderately polar natural products. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system that allows for the elution of a wide range of compounds by varying the polarity. |
| Gradient Profile | 0% to 50% Ethyl Acetate in Hexane | A typical starting point, with the gradient adjusted based on TLC analysis of the crude product. |
| Flow Rate | 20-50 mL/min (for medium-sized columns) | A balance between separation efficiency and speed. |
| Detection | TLC with staining | Staining (e.g., with ceric ammonium molybdate) is necessary as this compound is not strongly UV-active. |
| Typical Yield | 40-60% (from crude extract) | Highly dependent on the initial concentration of the compound in the plant material. |
| Achievable Purity | 70-90% | Sufficient for a subsequent preparative HPLC step. |
Table 2: Parameters for Preparative HPLC
| Parameter | Value/Range | Rationale |
| Stationary Phase | Reverse-phase C18 (10 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water Gradient | A common solvent system for reverse-phase chromatography. |
| Gradient Profile | 70% to 100% Acetonitrile over 30 min | Optimized to elute the target compound with good resolution. |
| Flow Rate | 5-10 mL/min | Appropriate for the specified preparative column dimensions. |
| Detection | UV at 210 nm | Diterpenes generally show absorbance at lower UV wavelengths. |
| Typical Yield | 70-90% (from enriched fraction) | Dependent on the purity of the fraction from the previous step. |
| Achievable Purity | >95% | As determined by analytical HPLC or NMR analysis. |
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound.
Issue 1: Poor separation of this compound from other compounds in column chromatography.
-
Possible Cause A: Inappropriate solvent system.
-
Solution: Optimize the solvent system using TLC. Test various ratios of hexane and ethyl acetate to achieve a good separation of the target spot from impurities, aiming for an Rf value of 0.2-0.4 for this compound.
-
-
Possible Cause B: Column overloading.
-
Solution: Reduce the amount of crude extract loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
-
Possible Cause C: Improper column packing.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or channels. Use the slurry method for packing to minimize these issues.
-
Issue 2: Peak tailing in HPLC.
-
Possible Cause A: Secondary interactions with the stationary phase.
-
Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the C18 column.
-
-
Possible Cause B: Column overload.
-
Solution: Reduce the concentration of the sample being injected onto the preparative HPLC column.
-
-
Possible Cause C: Extracolumn dead volume.
-
Solution: Ensure all fittings and tubing between the injector, column, and detector are properly connected and have minimal length and internal diameter.
-
Issue 3: Low yield of purified this compound.
-
Possible Cause A: Incomplete extraction from the plant material.
-
Solution: Ensure the plant material is finely powdered and the extraction time is sufficient. Consider using a more exhaustive extraction method like Soxhlet extraction.
-
-
Possible Cause B: Degradation of the compound on the silica gel.
-
Solution: While this compound is generally stable, some sensitive compounds can degrade on acidic silica gel. If degradation is suspected, a neutral or deactivated silica gel can be used.
-
-
Possible Cause C: Loss of compound during solvent evaporation.
-
Solution: Use a rotary evaporator at a controlled temperature and pressure to avoid excessive heating, which can lead to degradation or loss of the compound.
-
Issue 4: No peaks detected in HPLC.
-
Possible Cause A: Incorrect detection wavelength.
-
Solution: As this compound lacks a strong chromophore, ensure the UV detector is set to a low wavelength (e.g., 200-220 nm) where it might have some absorbance. If available, use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
-
Possible Cause B: The compound did not elute from the column.
-
Solution: The mobile phase may not be strong enough to elute the compound. Increase the percentage of the organic solvent (acetonitrile or methanol) in the gradient.
-
-
Possible Cause C: The compound is not present in the injected sample.
-
Solution: Re-analyze the fractions from the column chromatography by TLC to confirm the presence of the target compound before proceeding to HPLC.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
Preventing degradation of Isopimarol acetate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isopimarol acetate (B1210297) during storage.
Frequently Asked Questions (FAQs)
Q1: What is Isopimarol acetate and why is its stability important?
This compound is a pimarane-type diterpenoid. Like many natural products, its chemical stability is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities with potentially altered pharmacological profiles.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure, which includes an acetate ester and a vinyl group, this compound is potentially susceptible to degradation through several pathways:
-
Hydrolysis: The acetate ester group can be hydrolyzed to isopimarol and acetic acid, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The double bonds in the molecule are potential sites for oxidation.
-
Thermal Degradation: Exposure to high temperatures can accelerate degradation reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
Q3: What are the ideal storage conditions for solid this compound?
For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:
-
Temperature: Store at -20°C or lower.
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Light: Protect from light by storing in an amber vial or a light-blocking container.
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Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption, which can facilitate hydrolysis.
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Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: How should I store this compound in solution?
Stock solutions of this compound are more prone to degradation than the solid material. If storage in solution is necessary, follow these guidelines:
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Solvent Choice: Use a dry, aprotic solvent. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in transesterification or hydrolysis.
-
Temperature: Store aliquots at -80°C to minimize the number of freeze-thaw cycles.
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Concentration: Prepare solutions at the highest practical concentration to reduce the relative impact of headspace oxygen.
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Duration: It is best practice to prepare solutions fresh for each experiment. If storage is unavoidable, it is generally recommended to use them within one month.
Q5: What are the visible signs of this compound degradation?
Visual inspection may not always reveal degradation. However, you might observe:
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A change in the physical appearance of the solid (e.g., discoloration, clumping).
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The appearance of additional peaks in your analytical chromatogram (e.g., HPLC, LC-MS) that were not present in the initial analysis of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay. | Degradation of this compound due to improper storage. | 1. Verify the storage conditions of your solid sample and stock solutions. 2. Perform an analytical check (e.g., HPLC-UV) to assess the purity of your sample. 3. Prepare a fresh stock solution from a new or properly stored solid sample. |
| Appearance of a new, more polar peak in the HPLC chromatogram. | Hydrolysis of the acetate group to form isopimarol. | 1. If working in aqueous solutions, ensure the pH is neutral and buffered. 2. Avoid prolonged storage in protic solvents. 3. For long-term storage, use a dry, aprotic solvent and store at -80°C. |
| Multiple new peaks appear in the chromatogram after storage. | Oxidation or photodegradation. | 1. Ensure the compound is protected from light at all stages of handling and storage. 2. Purge solutions with an inert gas (argon or nitrogen) before sealing and storing. 3. Consider adding an antioxidant, but be mindful of its potential interference in your experiments. |
| Inconsistent results between experiments. | Instability of stock solutions; repeated freeze-thaw cycles. | 1. Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling. 2. Prepare fresh solutions for critical experiments. 3. Allow solutions to equilibrate to room temperature before use to ensure homogeneity. |
Data on this compound Stability
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its potential stability under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Primary Degradation Product (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Isopimarol (from hydrolysis) |
| 0.1 M NaOH | 8 hours | 60°C | 45% | Isopimarol (from hydrolysis) |
| 3% H₂O₂ | 24 hours | Room Temp | 8% | Oxidized derivatives |
| Dry Heat | 48 hours | 80°C | 5% | Isomers and other thermal degradants |
| Photolytic (UV/Vis) | 7 days | Room Temp | 12% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/Vis or DAD detector
-
LC-MS system for peak identification
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to a combination of UV and visible light for 7 days. Keep a control sample wrapped in aluminum foil.
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Characterize major degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 70% B
-
22-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
2. Sample Preparation:
-
Dilute samples from the forced degradation study to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
3. Method Validation (Abbreviated):
-
Specificity: Analyze stressed samples to ensure that degradation product peaks are well-resolved from the parent this compound peak.
-
Linearity, Accuracy, and Precision: Perform these validation experiments according to ICH guidelines to ensure the method is suitable for quantitative analysis.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Technical Support Center: Troubleshooting Isopimarol Acetate Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Isopimarol acetate (B1210297) in cell culture experiments. The following information is designed to help you identify and resolve problems related to the solubility and stability of this compound, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My Isopimarol acetate, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
A1: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment like cell culture media. The compound's low aqueous solubility is the primary cause.
Here are the potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in the media may be exceeding its solubility limit.
-
Solution: Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently swirling the media can also help.
-
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.
-
Q2: I've successfully dissolved this compound in the media, but I'm seeing a decrease in its activity over the course of my experiment. Why is this happening?
A2: A loss of activity over time suggests that this compound may be unstable under your experimental conditions. Several factors can contribute to this instability:
-
Chemical Degradation: this compound has an ester group that can be susceptible to hydrolysis, especially at the physiological pH (around 7.4) and temperature (37°C) of cell culture. This hydrolysis would convert this compound into Isopimarol and acetic acid, which may have different biological activities.
-
Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), esterases and other enzymes present in the serum can metabolize the this compound.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the media.
-
Cellular Metabolism: The cells themselves may be metabolizing the compound into inactive forms.
To address this, you should perform a stability study to determine the half-life of this compound in your specific cell culture setup.
Q3: What is the recommended solvent for this compound?
A3: Based on available information, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. It is important to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How can I determine if my this compound is degrading in the cell culture medium?
A4: The most reliable method is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to measure the concentration of the intact compound.
Troubleshooting Guides
Issue 1: Precipitate Formation
| Symptom | Possible Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding stock solution to media. | Concentration exceeds aqueous solubility. | Determine the maximum soluble concentration using a solubility assay. Lower the final working concentration. |
| Rapid solvent exchange ("solvent shock"). | Perform serial dilutions. Add the compound stock to a smaller volume of pre-warmed media first. | |
| Cold media. | Always use media pre-warmed to 37°C. | |
| Precipitate appears over time in the incubator. | Compound is degrading into a less soluble product. | Investigate the stability of the compound. |
| Evaporation of media leading to increased concentration. | Ensure proper humidification of the incubator and use sealed plates for long-term experiments. | |
| Interaction with media components. | Test stability in a simpler, serum-free medium to identify potential interactions. |
Issue 2: Loss of Biological Activity
| Symptom | Possible Cause | Recommended Solution |
| Compound effect diminishes over the duration of the experiment. | Chemical or enzymatic degradation of this compound. | Perform a stability study to determine the compound's half-life. Consider replenishing the compound with fresh media at regular intervals. |
| Adsorption to plasticware. | Use low-binding plates and pipette tips. Consider using glass labware where feasible. | |
| Cellular metabolism. | Analyze cell lysates and conditioned media for metabolites using LC-MS. | |
| Inconsistent results between experiments. | Inconsistent preparation of stock or working solutions. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. |
| Variability in cell passage number or density. | Use cells within a consistent passage number range and optimize seeding density. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In sterile tubes or a 96-well plate, add your pre-warmed cell culture medium.
-
Add a small, consistent volume of the DMSO stock solution to the first tube/well to achieve the highest desired concentration (e.g., 200 µM). The final DMSO concentration should be kept constant (e.g., 0.2%).
-
Perform 2-fold serial dilutions by transferring half of the volume to the next tube/well containing an equal volume of fresh, pre-warmed media.
-
Incubate and Observe: Incubate the tubes/plate at 37°C and 5% CO2.
-
Visually inspect for any signs of precipitation (cloudiness, crystals) immediately after preparation and at several time points (e.g., 1, 4, and 24 hours).
-
For a more detailed inspection, examine a small aliquot from each dilution under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for your experimental conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (with and without serum, if applicable), pre-warmed to 37°C
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Quenching/extraction solvent (e.g., ice-cold acetonitrile)
Procedure:
-
Spike the Media: Prepare a solution of this compound in the pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent.
-
Aliquot Samples: Dispense the spiked media into sterile, low-binding microcentrifuge tubes, one for each time point.
-
Time Zero (T=0) Sample: Immediately take one tube. This will serve as your T=0 reference.
-
Stop the Reaction: Add 3 volumes of ice-cold acetonitrile (B52724) to the T=0 sample to precipitate proteins and stop any degradation. Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and immediately process it as described in steps 4 and 5.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Presentation:
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | User-determined value | 100 |
| 2 | User-determined value | Calculated value |
| 4 | User-determined value | Calculated value |
| 8 | User-determined value | Calculated value |
| 24 | User-determined value | Calculated value |
| 48 | User-determined value | Calculated value |
Signaling Pathways and Experimental Workflows
Based on published literature on related diterpenoid compounds, this compound likely exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition would lead to a downstream reduction in pro-inflammatory mediators.
Caption: Experimental workflow for using this compound.
Technical Support Center: Enhancing the Bioavailability of Isopimarol Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Isopimarol acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Isopimarol acetate and why is its bioavailability a concern?
This compound is a naturally occurring isopimarane (B1252804) diterpene.[1] Like many other diterpenoids, it is a lipophilic molecule with poor aqueous solubility. This low solubility is a primary factor limiting its oral bioavailability, which can hinder its therapeutic efficacy by reducing the amount of the compound that reaches systemic circulation to exert its pharmacological effects.
Q2: What are the primary formulation strategies to enhance the in vivo bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the low bioavailability of hydrophobic compounds like this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as nanoemulsions, nanoparticles, or liposomes can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.
-
Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can increase its dissolution rate and extent.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly enhance the solubility and absorption of lipophilic drugs like this compound.
-
Complexation: The formation of inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility and dissolution rate of poorly soluble compounds. For instance, complexation of altrenogest (B1664803) with hydroxypropyl-β-cyclodextrin increased its solubility by over 1000-fold.[2]
Q3: Are there any chemical modification approaches to improve the bioavailability of this compound?
While formulation strategies are more common, chemical modification to create a more soluble prodrug is a potential approach. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This strategy is generally more complex and requires significant medicinal chemistry efforts.
Q4: How does the route of administration affect the bioavailability of this compound?
The oral route is often preferred for its convenience. However, due to the anticipated poor oral bioavailability of this compound, alternative routes such as parenteral (injection) or transdermal delivery could be considered to bypass first-pass metabolism and improve systemic exposure.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Problem | Potential Cause | Suggested Solution |
| Low drug loading in nanoformulation | Poor solubility of this compound in the chosen lipid or polymer matrix. | Screen a variety of lipids, polymers, and co-solvents to identify a system with higher solubilizing capacity for this compound. Consider using a combination of formulation components. |
| Instability of the formulation (e.g., aggregation, drug leakage) | Incompatible excipients, improper storage conditions, or suboptimal formulation parameters. | Conduct pre-formulation studies to ensure the compatibility of all excipients. Optimize formulation parameters such as pH, ionic strength, and the drug-to-carrier ratio. Store the formulation under appropriate conditions (e.g., protected from light, controlled temperature). |
| No significant improvement in bioavailability after formulation | The chosen formulation strategy may not be optimal for this specific compound. The formulation may not be releasing the drug effectively at the site of absorption. | Explore alternative formulation strategies. For example, if a nanoparticle formulation is ineffective, consider a lipid-based system like SEDDS. Optimize the release characteristics of the formulation. |
| High variability in in vivo study results | Inconsistent dosing, physiological variability in animal models, or instability of the formulation in vivo. | Ensure accurate and consistent dosing procedures. Increase the number of animals per group to account for biological variability. Evaluate the in vivo stability of the formulation. |
| Difficulty in establishing an in vitro-in vivo correlation (IVIVC) | Inappropriate in vitro dissolution method that does not mimic the in vivo environment. | Develop a biorelevant in vitro dissolution test. For nanoformulations, consider using methods like dialysis or sample and separation techniques. The dissolution medium should simulate the pH, enzymes, and bile salts of the gastrointestinal tract. |
Data on Bioavailability Enhancement of Terpenoids
| Compound | Formulation Strategy | Key Findings | Reference |
| 25-OCH3-PPD (Triterpene saponin) | Nanoemulsion based on phospholipid complex | Cmax increased by 3.9-fold; AUC increased by 3.5-fold in rats. | [3] |
| Paclitaxel (Diterpene) | Lipid Polymer Hybrid Nanoparticles | Oral bioavailability increased from 4.75% to 21.95% in rats. | [4] |
| Silymarin (Flavonolignan with terpene moiety) | Oil-in-water nanoemulsion | AUC increased 4-fold; Cmax increased 6-fold in rats. | [5] |
| Andrographolide (Diterpene) | Nanosuspension | Relative bioavailability increased by 1.69-fold compared to the coarse powder. | [6] |
| Altrenogest (Synthetic steroid) | Hydroxypropyl-β-cyclodextrin inclusion complex | Solubility increased by 1026.51-fold; relative oral bioavailability of 114.08% compared to an oral solution. | [2] |
Experimental Protocols
1. Preparation of this compound Loaded Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion using the spontaneous emulsification method.
-
Materials: this compound, a suitable oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), a co-surfactant (e.g., ethanol (B145695) or Transcutol), and distilled water.
-
Procedure:
-
Dissolve a specific amount of this compound in the chosen oil to prepare the oil phase.
-
In a separate vial, mix the surfactant and co-surfactant.
-
Add the oil phase to the surfactant/co-surfactant mixture and mix thoroughly. This forms the organic phase.
-
Slowly add the organic phase to the aqueous phase (distilled water) under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of a stable nanoemulsion.
-
Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug entrapment efficiency.
-
2. In Vitro Dissolution Testing for Nanoformulations
This protocol outlines a dialysis bag method for assessing the in vitro release of this compound from a nanoformulation.
-
Materials: this compound-loaded nanoformulation, dialysis membrane with an appropriate molecular weight cut-off, dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid), and a shaker water bath.
-
Procedure:
-
Pre-soak the dialysis membrane in the dissolution medium.
-
Accurately measure a volume of the nanoformulation and place it inside the dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the dissolution medium maintained at 37°C in a shaker water bath.
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
3. In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general outline for an oral bioavailability study in rats. All animal experiments should be conducted following approved ethical guidelines.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Groups:
-
Group 1: this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) administered orally.
-
Group 2: this compound formulation (e.g., nanoemulsion) administered orally.
-
Group 3 (Optional): this compound solution in a suitable solvent administered intravenously to determine absolute bioavailability.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the respective formulations to each group via oral gavage or intravenous injection.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma samples and analyze the concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative bioavailability of the formulated this compound compared to the suspension.
-
Visualizations
References
- 1. Staminane- and isopimarane-type diterpenes from Orthosiphon stamineus of Taiwan and their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the solubility and oral bioavailability of altrenogest through complexation with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability of 20(R)-25-methoxyl-dammarane-3β, 12β, 20-triol using nanoemulsion based on phospholipid complex: design, characterization, and in vivo pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Oral Bioavailability of the Pharmacologically Active Lignin Magnolol via Zr-Based Metal Organic Framework Impregnation | MDPI [mdpi.com]
- 6. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isopimarol Acetate Characterization
Welcome to the technical support center for the characterization of Isopimarol acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during the characterization of Isopimarol acetate.
Q1: My this compound sample appears to be degrading. What are the likely causes and how can I prevent this?
A1: this compound, like many natural products, can be susceptible to degradation.[1] Key factors contributing to degradation include:
-
Hydrolysis: The acetate group can be hydrolyzed back to the corresponding alcohol (Isopimarol) in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The double bonds in the pimaradiene skeleton are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.
-
Solvent Effects: Protic solvents may facilitate hydrolysis.[2]
Troubleshooting and Prevention:
-
Storage: Store this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Selection: For short-term storage in solution, use aprotic solvents like acetonitrile (B52724) or dichloromethane. Prepare solutions fresh whenever possible.
-
pH Control: If working with aqueous solutions is unavoidable, use a buffered system to maintain a neutral pH.
Q2: I am observing significant peak tailing in my HPLC analysis of this compound. What could be the cause and how do I resolve it?
A2: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For this compound, a moderately polar compound, potential causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with any polar functionalities on the this compound molecule.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause poor peak shape.
Troubleshooting Steps:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
-
Optimize Mobile Phase:
-
Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups.
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Adjust the organic-to-aqueous ratio. A slight increase in the organic solvent percentage may improve peak shape.
-
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Match Sample Solvent: Dissolve your sample in the initial mobile phase composition whenever possible.
Q3: The mass spectrum of my sample shows unexpected fragments for this compound. How can I interpret these?
A3: The fragmentation of diterpenoids in mass spectrometry can be complex. For this compound, common fragmentation pathways in Electron Ionization (EI-MS) may include:
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Loss of the Acetoxy Group: A neutral loss of acetic acid (CH₃COOH, 60 Da) is a common fragmentation for acetate-containing compounds.[1]
-
Retro-Diels-Alder (RDA) Reaction: The pimaradiene skeleton can undergo RDA reactions, leading to characteristic fragment ions.
-
Loss of Alkyl Groups: Cleavage of methyl or ethyl groups from the diterpenoid backbone is also possible.
Troubleshooting and Interpretation:
-
Confirm Molecular Ion: First, verify the presence of the expected molecular ion peak ([M]⁺) or pseudomolecular ion ([M+H]⁺, [M+Na]⁺) depending on the ionization technique.
-
Analyze Neutral Losses: Look for characteristic neutral losses, such as 60 Da for acetic acid.
-
Consider Isomers: Be aware that co-eluting isomers can complicate mass spectra. Ensure good chromatographic separation.
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Guide 1: NMR Signal Broadening or Poor Resolution
Broad or poorly resolved peaks in the NMR spectrum of this compound can obscure important structural information.
Troubleshooting Workflow:
Guide 2: Inconsistent Retention Times in Chromatography (HPLC/GC)
Fluctuations in retention time can compromise the reliability of quantitative analysis and compound identification.
Troubleshooting Workflow:
Data Presentation
The following tables summarize typical analytical data for diterpenoid acetates, which can be used as a reference for the characterization of this compound. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: General Physical and Chemical Properties of Diterpenoid Acetates
| Property | Typical Value/Characteristic | Notes |
| Molecular Formula | C₂₂H₃₄O₂ | For this compound |
| Molecular Weight | 330.5 g/mol | For this compound |
| Appearance | Colorless to pale yellow solid or oil | |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate, methanol); Insoluble in water. | |
| Stability | Can be sensitive to heat, light, and pH extremes. | [2] |
Table 2: Typical Spectroscopic Data for Diterpenoid Acetates
| Technique | Feature | Typical Chemical Shift (δ) / m/z | Notes |
| ¹H NMR | Acetate methyl protons | ~2.0 ppm (singlet) | A key diagnostic signal. |
| Vinylic protons | 4.8 - 6.0 ppm | Dependent on the specific structure. | |
| Methyl protons | 0.8 - 1.2 ppm (singlets) | Multiple methyl signals are characteristic of diterpenoids. | |
| ¹³C NMR | Acetate carbonyl carbon | ~170 ppm | |
| Acetate methyl carbon | ~21 ppm | ||
| Olefinic carbons | 100 - 150 ppm | ||
| MS (EI) | Molecular Ion (M⁺) | Expected at m/z 330 | May be weak or absent. |
| [M - CH₃COOH]⁺ | m/z 270 | Loss of acetic acid (60 Da).[1] | |
| RDA Fragments | Variable | Dependent on the positions of double bonds. |
Experimental Protocols
This section provides generalized protocols for the key analytical techniques used in the characterization of this compound. These should be optimized for your specific instrumentation and experimental goals.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to aid in distinguishing CH, CH₂, and CH₃ signals.
-
For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern with expected values and library data if available.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC-UV/DAD)
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B129727) (B), both containing 0.1% formic acid. A typical gradient might be:
-
70% B to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 70% B and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210 nm), or by a Diode Array Detector (DAD) to obtain the full UV spectrum.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Determine the retention time of the this compound peak.
-
If using a DAD, record the UV spectrum of the peak.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
References
Technical Support Center: Strategies for Scaling Up Isopimarol Acetate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Isopimarol acetate (B1210297) production. Our aim is to equip researchers with the necessary information to optimize their experimental workflows, improve yields, and ensure the highest purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis and purification of Isopimarol acetate.
Section 1: Chemical Synthesis of this compound
The chemical synthesis of this compound typically involves the esterification of Isopimaric acid. This can be achieved using various acetylating agents, with acetic anhydride (B1165640) being a common choice. The reaction is often catalyzed by an acid or base.
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the acetylation of Isopimaric acid can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Guide for Low Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Conduct small-scale experiments to determine the optimal reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For some acylation reactions, gentle heating (e.g., 40-60 °C) can increase the reaction rate, but excessive heat may lead to side products.[1] - Increase Stoichiometry of Acetylating Agent: Use a slight excess (e.g., 1.1-1.5 equivalents) of the acetylating agent (e.g., acetic anhydride) to drive the reaction to completion.[1] | Increased conversion of Isopimaric acid to this compound, leading to a higher yield. |
| Degradation of Reactants or Product | - Use Fresh Reagents: Acetic anhydride can hydrolyze over time. Ensure you are using a fresh, high-quality reagent.[1] - Control Reaction Temperature: Exposing the reaction to excessive heat can lead to the degradation of the starting material or the final product. Maintain the optimized temperature throughout the reaction. | Minimized degradation of reactants and product, preserving the final yield. |
| Suboptimal Catalyst | - Catalyst Screening: If using a catalyst, screen different acid or base catalysts to find the most effective one for your specific reaction conditions. For some esterifications, a catalytic amount of a substance like 4-Dimethylaminopyridine (DMAP) can significantly increase the rate. | Identification of a more efficient catalyst, leading to a faster and more complete reaction. |
| Poor Mixing | - Ensure Efficient Stirring: Inadequate mixing can lead to localized concentration gradients and an incomplete reaction. Use appropriate stirring methods to ensure the reaction mixture is homogeneous.[1] | Uniform reaction conditions, promoting a more complete conversion and higher yield. |
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of byproducts is a common challenge in organic synthesis. Understanding the potential side reactions can help in devising strategies to minimize them.
Troubleshooting Guide for Impurities
| Possible Side Product | Formation Pathway | Mitigation Strategy |
| Unreacted Isopimaric Acid | Incomplete reaction. | Follow the optimization steps outlined in the low yield troubleshooting guide (Q1), such as increasing reaction time, temperature, or the amount of acetylating agent. |
| Di-acetylated Products | Under forcing conditions, other functional groups on the diterpene skeleton might undergo acetylation. | Use milder reaction conditions, such as lower temperatures and shorter reaction times. |
| Rearrangement Products | The acidic or basic conditions of the reaction could potentially lead to rearrangements of the diterpene backbone. | Screen for milder catalysts and reaction conditions. Consider using a non-acidic or non-basic workup if the product is sensitive. |
| Oxidation Products | Diterpenes can be susceptible to oxidation, leading to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Section 2: Purification of this compound
Purification is a critical step to obtain high-purity this compound, which is essential for downstream applications. Column chromatography is a widely used technique for this purpose.
Q3: I'm having difficulty purifying this compound using column chromatography. What are the key parameters to optimize?
A3: Effective purification by column chromatography depends on several factors, including the choice of stationary phase, mobile phase, and proper column packing.
Troubleshooting Guide for Column Chromatography Purification
| Issue | Troubleshooting Step | Expected Outcome |
| Poor Separation of this compound from Impurities | - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for non-polar compounds like diterpene acetates is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[2][3][4] Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for optimal separation on the column.[2] - Adjust the Stationary Phase to Sample Ratio: For difficult separations, increase the ratio of silica (B1680970) gel to your crude product (e.g., from 50:1 to 100:1 by weight).[5] | Improved resolution between the this compound and impurity bands, leading to purer fractions. |
| Product Elutes Too Quickly or Too Slowly | - Adjust Solvent Polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent). If it elutes too slowly (low Rf), increase the polarity.[2] | Controlled elution of this compound, allowing for better collection of pure fractions. |
| Band Tailing or Streaking | - Ensure Proper Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and load it onto the column in a concentrated band. Overloading the column can also cause tailing. - Check for Compound Acidity/Basicity: If your compound is acidic or basic, it may interact strongly with the silica gel. Adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds) can improve peak shape. | Sharper, more defined bands, leading to better separation and purer fractions. |
| Cracked or Channeled Column Packing | - Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" is often recommended for creating a well-packed column.[2] | A uniformly packed column that allows for even flow of the mobile phase and optimal separation. |
Table of Recommended Solvent Systems for Column Chromatography of Diterpene Acetates (General Guidance)
| Polarity of Compound | Recommended Solvent System (v/v) |
| Non-polar to Moderately Polar | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) |
| Petroleum Ether / Diethyl Ether (e.g., 9:1 to 8:2) | |
| Dichloromethane (B109758) / Hexane (e.g., 1:1 to 3:1) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound from Isopimaric Acid
This protocol describes a general method for the acetylation of Isopimaric acid using acetic anhydride. Optimization of specific parameters may be required.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Isopimaric acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or toluene).
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1-1.5 equivalents) to the solution at room temperature.
-
Catalyst Addition (Optional): If required, add a catalytic amount of an appropriate catalyst (e.g., 4-DMAP).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC, spotting for the disappearance of the Isopimaric acid starting material. A typical mobile phase for TLC analysis could be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic catalyst, followed by a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system as determined by TLC analysis.
Protocol 2: General Procedure for Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve small amounts of your crude reaction mixture and starting material (Isopimaric acid) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solutions onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate 8:2). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light if the compounds are UV-active, or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) stain).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. The Rf value of the product (this compound) should be higher than that of the more polar starting material (Isopimaric acid).
Visualizations
Biosynthetic Pathway of Isopimarol
The biosynthesis of Isopimarol, a diterpene, originates from the mevalonate (B85504) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Caption: Biosynthesis of Isopimarol via the Mevalonate Pathway.
Experimental Workflow for this compound Synthesis and Purification
This diagram illustrates the general workflow for the chemical synthesis of this compound from Isopimaric acid, followed by purification and analysis.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Isopimarol Acetate and Other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Isopimarol acetate (B1210297) against other major classes of diterpenoids, including abietane, kaurane, and pimarane (B1242903) types. Due to the limited publicly available bioactivity data specifically for Isopimarol acetate, this comparison utilizes data for the structurally analogous compound, 19-acetoxy-7,15-isopimaradien-3β-ol , as a proxy. This guide synthesizes experimental data on cytotoxic, anti-inflammatory, and antimicrobial activities to offer a comprehensive resource for researchers in drug discovery and development.
Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data for the bioactivities of different diterpenoid classes. This allows for a direct comparison of their potency in various biological assays.
| Diterpenoid Class | Compound | Bioactivity Type | Assay | Target | IC50 / MIC (µM) | Reference |
| Isopimarane (B1252804) | 19-acetoxy-7,15-isopimaradien-3β-ol | Antimicrobial | Broth Microdilution | Staphylococcus aureus | 22.54 - 45.07 | [1] |
| Antimicrobial | Broth Microdilution | Vancomycin-resistant Enterococcus faecalis | 45.07 | [1] | ||
| Isopimaric Acid | Antimicrobial | MIC Assay | Multidrug-resistant S. aureus | 32 - 64 µg/mL | [2] | |
| Abietane | Ferruginol | Cytotoxic | MTT Assay | A2780 (Ovarian Cancer) | 1.2 µg/mL | [3] |
| Sugiol | Cytotoxic | MTT Assay | P388 (Murine Lymphoma) | 0.43 µg/mL | [3] | |
| Dehydroabietic Acid Derivative (7a) | Anti-inflammatory | HCl/EtOH-induced gastric lesions in mice | - | >1000 | [4] | |
| Kaurane | Kaurenoic Acid | Anti-inflammatory | - | - | Not specified | [5] |
| ent-Kaurane Diterpenoid (from C. tonkinensis) | Cytotoxic | MTT Assay | HepG2 (Liver Cancer) | 85.2 | [6] | |
| Pimarane | ent-pimara-8(14),15-dien-19-oic acid | Antimicrobial | Microdilution Broth | Streptococcus mutans | 14.9 | [7] |
| ent-8(14),15-pimaradien-3β-ol | Antimicrobial | Microdilution Broth | Streptococcus salivarius | 16.5 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: After removing the MTT solution, add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 24-well plates (8 x 10⁵ cells/mL).
-
Compound and LPS Treatment: Add LPS (1 µg/mL) and various concentrations of the test compound (e.g., 10, 20, and 40 μg/mL) to the cells and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the cell culture at 2400 rpm for 5 minutes and collect the supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Diterpenoids exert their biological effects through various signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways potentially modulated by this compound and related diterpenoids.
NF-κB Signaling Pathway in Inflammation
Many diterpenoids exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by diterpenoids.
Intrinsic Apoptosis Pathway
The cytotoxic effects of many diterpenoids are mediated through the induction of apoptosis, or programmed cell death. The intrinsic pathway is a common mechanism.
Caption: Induction of the intrinsic apoptosis pathway by diterpenoids.
Conclusion
This guide provides a comparative snapshot of the bioactivity of this compound, represented by its close structural analog, and other major diterpenoid classes. The presented data highlights the potential of these natural compounds in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. While the direct data for this compound is sparse, the information gathered on related isopimarane diterpenoids suggests a promising avenue for further investigation. The detailed experimental protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery. Further studies are warranted to elucidate the specific bioactivities and mechanisms of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Synthesis and biological evaluation of novel isoxazoles and triazoles linked 6-hydroxycoumarin as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopimarol Acetate vs. Pimaric Acid: A Comparative Guide to Their Biological Effects
For researchers and drug development professionals exploring the therapeutic potential of diterpenoids, understanding the nuanced differences between closely related molecules is paramount. This guide provides a detailed comparison of the biological activities of isopimarol acetate (B1210297) and pimaric acid, focusing on their performance in preclinical studies and the experimental methodologies used to evaluate their effects. While extensive data exists for pimaric acid, the biological profile of isopimarol acetate is less defined. This comparison draws upon available literature for pimaric acid and analogous isopimarane (B1252804) diterpenoids to provide a comprehensive overview.
Comparative Analysis of Biological Activities
The following table summarizes the key biological effects of pimaric acid and provides insights into the potential activities of this compound based on studies of related isopimarane diterpenoids.
| Biological Effect | Pimaric Acid | This compound & Related Isopimarane Diterpenoids |
| Anticancer Activity | Induces apoptosis and cell cycle arrest in various cancer cell lines, including ovarian, and inhibits cell migration.[1][2] | Isopimarane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines, including cervical (HeLa) and lung (A549) cancer cells.[3] The presence of an acetyl group can influence cytotoxicity. |
| Anti-inflammatory Activity | Reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-9 (MMP-9).[1][4][5] | Isopimarane diterpenoids exhibit anti-inflammatory properties by inhibiting NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells.[6][7][8][9] The mechanism often involves the inhibition of the NF-κB signaling pathway.[7][10] |
| Antimicrobial Activity | Demonstrates activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism may involve the disruption of the bacterial cell membrane. | Various isopimarane diterpenoids show antimicrobial activity against Gram-positive bacteria, including MRSA.[11][12][13] The activity can be influenced by the specific substitutions on the isopimarane scaffold.[11] |
| Vasodilatory Effects | Induces vasodilation by activating large-conductance Ca2+-activated K+ (BKCa) channels and inhibiting voltage-dependent Ca2+ channels (VDCCs) in arterial smooth muscle.[11] | Data not available for this compound specifically. |
| Other Activities | Possesses antioxidant properties.[4] | Isopimarane diterpenoids have shown antimalarial and α-glucosidase inhibitory activity.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of pimaric acid and related isopimarane diterpenoids.
Pimaric Acid: Anticancer Activity Assessment
-
Cell Viability Assay (MTT Assay): Human ovarian cancer cells (PA-1) are seeded in 96-well plates and treated with varying concentrations of pimaric acid for 24-48 hours. MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.[2]
-
Apoptosis Analysis (Annexin V-FITC/PI Staining): PA-1 cells treated with pimaric acid are harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using flow cytometry.
-
Cell Cycle Analysis: Pimaric acid-treated cells are fixed in ethanol, stained with PI containing RNase A, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[2]
-
Western Blot Analysis: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation.
Isopimarane Diterpenoids: Anti-inflammatory Activity Assessment
-
Nitric Oxide (NO) Production Assay: Murine macrophage cells (RAW264.7) are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.[8][9]
-
NF-κB Luciferase Reporter Assay: RAW264.7 cells are co-transfected with an NF-κB luciferase reporter plasmid and a β-galactosidase expression plasmid. After treatment with the test compound and stimulation with LPS, cell lysates are assayed for luciferase and β-galactosidase activity. The relative luciferase activity indicates NF-κB activation.[7][10]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for pro-inflammatory genes like iNOS, COX-2, and TNF-α to quantify their mRNA expression levels.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Pimaric acid induces apoptosis via ER stress and mitochondria-mediated caspase activation.
Caption: Isopimarane diterpenoids inhibit the NF-κB pathway to reduce inflammation.
Caption: A standard workflow for determining the antimicrobial efficacy of test compounds.
Conclusion
Pimaric acid exhibits a robust and well-documented range of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are beginning to be elucidated, providing a solid foundation for further drug development.
In contrast, the biological profile of this compound remains largely unexplored in the scientific literature. However, studies on structurally related isopimarane diterpenoids suggest that this class of compounds possesses significant therapeutic potential, particularly in the areas of inflammation and infectious diseases. The presence and position of acetyl groups can modulate the biological activity of the isopimarane scaffold, indicating that this compound may have unique properties worthy of investigation.
For researchers in the field, this comparison highlights both the established potential of pimaric acid and the untapped opportunities for novel discoveries within the broader family of isopimarane diterpenoids, including this compound. Further studies are warranted to fully characterize the biological effects of this compound and to determine its potential as a lead compound for new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioactive Isopimarane Diterpenes from the Fungus, Epicoccum sp. HS-1, Associated with Apostichopus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of isopimarane diterpenoids from Kaempferia galanga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isopimaric acid from Pinus nigra shows activity against multidrug-resistant and EMRSA strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Isopimarol Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the likely mechanisms of action of Isopimarol acetate (B1210297), a naturally occurring isopimarane (B1252804) diterpenoid. Drawing upon experimental data from closely related compounds, we explore its potential anti-inflammatory and antibacterial activities, offering insights into its therapeutic promise.
While direct comprehensive studies on Isopimarol acetate remain limited, a significant body of research on the broader family of isopimarane diterpenoids allows for a scientifically grounded inference of its biological activities. This guide synthesizes available data to present a validated overview of its probable mechanisms, comparing them with other known agents and providing detailed experimental context.
Inferred Anti-inflammatory Mechanism of Action
Isopimarane diterpenoids have consistently demonstrated anti-inflammatory properties, with a primary mechanism of action centered on the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for many anti-inflammatory drugs.
The proposed mechanism for this compound and its congeners involves the suppression of key inflammatory mediators. Several studies on related isopimarane diterpenoids have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often a result of the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression.[3][4] Furthermore, some isopimarane diterpenoids have been observed to mildly inhibit the expression of the pro-inflammatory cytokine TNF-α.[3][4]
The anti-inflammatory effect of lupeol (B1675499) acetate, another triterpenoid (B12794562) acetate, has been linked to the involvement of the opioid system and a decrease in iNOS-expressing cells, suggesting a potential multifaceted mechanism.
Comparative Analysis: this compound vs. Other Anti-inflammatory Agents
To contextualize the potential of this compound, its inferred mechanism can be compared to established anti-inflammatory drugs.
| Feature | Inferred for this compound | NSAIDs (e.g., Diclofenac) | Glucocorticoids (e.g., Dexamethasone) |
| Primary Target | NF-κB Signaling Pathway | Cyclooxygenase (COX) Enzymes | Glucocorticoid Receptor |
| Effect on iNOS | Inhibition of expression[3] | Indirect inhibition | Inhibition of expression |
| Effect on COX-2 | Inhibition of expression[3][4] | Direct inhibition of enzyme activity[5][6] | Inhibition of expression |
| Effect on TNF-α | Mild inhibition of expression[3] | Variable effects | Potent inhibition of production |
This comparison highlights that this compound likely acts upstream of NSAIDs by targeting the transcription of inflammatory mediators, a mechanism more akin to glucocorticoids but with potentially different selectivity and side-effect profiles.
Signaling Pathway Diagram
Figure 1: Inferred Anti-inflammatory Signaling Pathway of this compound.
Inferred Antibacterial Mechanism of Action
The antibacterial activity of diterpenoids, including those of the isopimarane class, is often attributed to their ability to disrupt bacterial cell membranes.[7][8] This mechanism is particularly effective against Gram-positive bacteria.[9]
Transcriptome analysis of Streptococcus mutans treated with diterpenoids revealed significant changes in the expression of genes involved in cell membrane synthesis.[8] This suggests that these compounds interfere with the integrity and function of the bacterial membrane, leading to cell death. The lipophilic nature of the decalin ring system present in isopimarane diterpenoids is thought to facilitate their penetration into the bacterial cell membrane.[7]
For some acetate-containing compounds, such as isoamyl acetate, the antibacterial mechanism involves hydrolysis of the acetate to produce acetic acid and an alcohol, which then damage the cell membrane and inactivate membrane proteins.[10] A similar dual-action mechanism could be at play for this compound.
Comparative Analysis: this compound vs. Other Antibacterial Agents
| Feature | Inferred for this compound | Beta-Lactams (e.g., Penicillin) | Quinolones (e.g., Ciprofloxacin) |
| Primary Target | Bacterial Cell Membrane | Cell Wall Synthesis (Peptidoglycan) | DNA Gyrase and Topoisomerase IV |
| Spectrum of Activity | Likely more effective against Gram-positive bacteria | Broad spectrum, but resistance is common | Broad spectrum |
| Mechanism | Membrane disruption, potential hydrolysis | Inhibition of transpeptidase | Inhibition of DNA replication |
This comparison indicates that this compound's likely mechanism of action is distinct from two of the most common classes of antibiotics, suggesting it could be a valuable lead for developing new antibacterial agents, particularly against drug-resistant Gram-positive strains.
Experimental Workflow Diagram
References
- 1. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of isopimarane diterpenoids from Kaempferia galanga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial properties and mechanism of volatile isoamyl acetate, a main flavour component of Japanese sake (Ginjo-shu) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isopimarol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantitative analysis of Isopimarol acetate (B1210297): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). As no direct cross-validation studies for Isopimarol acetate are publicly available, this document presents a framework based on established analytical principles and hypothetical, yet realistic, performance data. The focus is on the cross-validation process, which is critical for ensuring data integrity and consistency when different analytical techniques are employed within the same study or across different laboratories.
Introduction to this compound and Analytical Considerations
This compound is a diterpenoid, a class of natural products with diverse biological activities. Accurate and precise quantification of this compound in various matrices, such as biological fluids or formulated products, is essential for research and drug development. The choice of analytical methodology is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte. Both GC-MS and HPLC-MS are powerful techniques for the analysis of diterpenoids, each with its own set of advantages and limitations.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on a thorough evaluation of various performance parameters. Below is a comparative summary of hypothetical validation data for GC-MS and HPLC-MS methods tailored for the analysis of this compound.
Table 1: Comparison of Hypothetical Performance Characteristics of GC-MS and HPLC-MS for this compound Analysis
| Parameter | GC-MS Method | HPLC-MS Method | ICH Guideline Reference |
| Linearity (r²) | > 0.998 | > 0.999 | Q2(R2) |
| Range | 1 - 500 ng/mL | 0.5 - 1000 ng/mL | Q2(R2) |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% | Q2(R2) |
| Precision (% RSD) | Q2(R2) | ||
| - Intra-day | < 8% | < 5% | |
| - Inter-day | < 12% | < 7% | |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL | Q2(R2) |
| Limit of Quantitation (LOQ) | 1 ng/mL | 0.5 ng/mL | Q2(R2) |
| Specificity | High (Mass Spec) | High (Mass Spec) | Q2(R2) |
| Robustness | Moderate | High | Q2(R2) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the key experimental protocols for the analysis of this compound using GC-MS and HPLC-MS.
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate or hexane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a volatile solvent (e.g., hexane).
-
Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of this compound, though direct analysis is often possible.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the diterpenoid.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity and specificity.
-
-
Sample Preparation:
-
For biological samples, perform protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727), followed by centrifugation.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if the matrix is complex.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2 - 0.4 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source operated in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification to provide high selectivity and sensitivity.
-
Cross-Validation Protocol
Cross-validation is essential to demonstrate that two different analytical methods provide comparable results.[1] This process involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both the reference method and the comparator method.
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Accuracy of QCs | The mean concentration of at least 2/3 of the QC samples from the comparator method should be within ±20% of the nominal concentration determined by the reference method. | To ensure the methods provide comparable quantitative results. |
| Precision of QCs | The %CV of the replicate measurements for each QC level should not exceed 20%. | To demonstrate the reproducibility of the comparator method. |
| Incurred Sample Reanalysis | At least 67% of the incurred samples must have results from the comparator method that are within ±20% of the results from the reference method. | To confirm the comparability of the methods with real-world samples. |
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the analytical and validation processes.
References
A Comparative Analysis of Isopimarol Acetate and its Analogs from Diverse Natural Flora
For Researchers, Scientists, and Drug Development Professionals
Isopimarol acetate (B1210297), a diterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative overview of Isopimarol acetate and its structurally related isopimarane (B1252804) diterpenoids isolated from various natural sources. Due to the limited availability of direct comparative studies on this compound itself, this document synthesizes the existing experimental data on its analogs to offer valuable insights for researchers in natural product chemistry and drug discovery.
Natural Sources and Extraction Overviews
This compound and its derivatives have been identified in several plant species. This guide focuses on three prominent sources: Cryptomeria japonica, Aeollanthus rydingianus, and species from the Nepeta genus. The extraction and isolation of these compounds typically involve solvent extraction followed by various chromatographic techniques.
A generalized workflow for the extraction and purification of isopimarane diterpenoids is presented below. The specific solvents and chromatographic conditions may be optimized based on the plant material and the target compound's polarity.
Comparative Data on Yield, Purity, and Biological Activity
Table 1: Comparison of Isopimarane Diterpenoids from Different Natural Sources
| Natural Source | Compound(s) Isolated | Yield (%) | Purity (%) | Biological Activity | Supporting Data (MIC/IC50) |
| Cryptomeria japonica (Bark) | Isopimaric Acid, Isopimarol | Not Reported | Not Reported | Antibacterial[1][2] | Isopimaric acid MIC: Not specified but noted as an antibacterial natural product.[1][2] |
| Aeollanthus rydingianus (Aerial Parts) | 19-Acetoxy-7,15-isopimaradien-3β-ol, 7,15-isopimaradien-19-ol | Not Reported | Not Reported | Antibacterial[3][4] | S. aureus: 3.90-15.62 µg/mL; E. hirae: 7.81 µg/mL[4] |
| Nepeta species | Essential oils (rich in nepetalactones) | Not Reported | Not Reported | Antimicrobial[5][6][7][8][9] | MIC values for essential oils against various bacteria and fungi range from 0.125 to 10 mg/mL.[6][7][8] |
Note: The data presented is for isopimarane diterpenoids closely related to this compound, as specific data for this compound is limited.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are summaries of protocols adapted from the literature for the extraction and analysis of isopimarane diterpenoids.
Protocol 1: Extraction and Isolation from Cryptomeria japonica
This protocol is based on a study aimed at isolating various cytotoxic natural products from the leaves of Cryptomeria japonica.[10]
-
Extraction:
-
Air-dried and powdered bark of C. japonica is extracted with 95% ethanol (B145695) at room temperature.
-
The ethanolic extract is concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate.
-
The active fractions (typically the n-hexane and ethyl acetate fractions) are concentrated.
-
-
Purification:
-
The active fractions are subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions containing the compounds of interest are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.[10]
-
Protocol 2: Antimicrobial Activity Assessment (Broth Microdilution Method)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of isolated compounds.[7]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C or 30°C, respectively. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Assay Setup:
-
The isolated compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with culture broth.
-
The standardized inoculum is added to each well.
-
Positive (broth with inoculum and standard antibiotic) and negative (broth with inoculum and solvent) controls are included.
-
-
Incubation and Analysis: The plates are incubated for 24-48 hours. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are not extensively characterized, related terpenoids have been shown to exhibit biological effects through various mechanisms, including the induction of apoptosis in cancer cells. The essential oil of Cryptomeria japonica, which contains a mixture of terpenoids, has been shown to induce apoptosis in human oral epidermoid carcinoma cells via mitochondrial stress and the activation of caspases.[11]
References
- 1. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ulusofona.pt [research.ulusofona.pt]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Composition and Antimicrobial Activities of Essential Oil of Nepeta Cataria L. Against Common Causes of Oral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nepjol.info [nepjol.info]
- 9. Phytochemical profiling of antimicrobial and potential antioxidant plant: Nepeta cataria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Isopimarol Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
Isopimarol, a pimarane-type diterpenoid, and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Isopimarol acetate (B1210297) analogs, focusing on their anti-inflammatory and cytotoxic properties. By presenting key experimental data and methodologies, we aim to facilitate further research and development of this promising class of natural compounds.
Anti-Inflammatory Activity: Targeting the NF-κB Pathway
Recent studies on a series of isopimarane (B1252804) diterpenoids, structurally analogous to Isopimarol, have elucidated key structural features governing their anti-inflammatory effects. The primary mechanism of action appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the inhibitory activity of various isopimarane diterpenoids on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This data provides insights into the structure-activity relationship, highlighting the importance of substitutions on the isopimarane core.
| Compound | Modifications from Isopimarol Core | IC₅₀ (µM) for NO Inhibition |
| Kaempulchraol B | Hydroxylation at C-2, C-3, and C-11 | 47.69 |
| Kaempulchraol C | Hydroxylation at C-2, C-3, and C-12 | 44.97 |
| Kaempulchraol D | Hydroxylation at C-2, C-3, and C-14 | 38.17 |
| Marginaol G | Hydroxylation at C-1, C-6, and C-9 | 4.5 - 7.3 |
| Marginaol H | Hydroxylation at C-1, C-6, and C-9 with acetylation at C-6 | 4.5 - 7.3 |
| 6β-acetoxysandaracopimaradien-1α,9α-diol | Hydroxylation at C-1 and C-9 with acetylation at C-6 | 4.5 - 7.3 |
Key SAR Insights for Anti-Inflammatory Activity:
-
Hydroxylation and Acetylation: The presence and position of hydroxyl and acetyl groups significantly influence the anti-inflammatory potency. For instance, compounds with substitutions at the C-1, C-6, and C-9 positions (Marginaols G and H) exhibit strong inhibitory activity.
-
Substitution Pattern: The specific arrangement of functional groups on the diterpenoid skeleton is crucial for activity.
Signaling Pathway
The diagram below illustrates the proposed mechanism of anti-inflammatory action of isopimarane diterpenoids through the inhibition of the NF-κB signaling pathway.
Cytotoxic Activity: Potential as Anticancer Agents
Several isopimarane diterpenoids have demonstrated cytotoxic effects against various human cancer cell lines. The structural modifications on the isopimarane skeleton play a critical role in determining their potency and selectivity.
Comparative Analysis of Cytotoxic Activity
The following table presents the cytotoxic activity (IC₅₀ values) of various isopimarane diterpenoids against different human cancer cell lines.
| Compound | Modifications from Isopimarol Core | Cancer Cell Line | IC₅₀ (µM) |
| New Isopimarane Diterpene 1 | Specific hydroxylation and other modifications | MCF-8 (Breast) | 15.33 (µg/mL) |
| A549 (Lung) | 13.03 (µg/mL) | ||
| Known Diterpene 9 | Undisclosed modifications | MCF-8 (Breast) | 23.07 (µg/mL) |
| Kaempferiol E | Hydroxylation at C-1, C-11, and C-12 | A549 (Lung) | 44.78 |
| HeLa (Cervical) | 25.97 | ||
| MCF-7 (Breast) | 41.39 | ||
| 7,15-isopimaradien-3β,19-diol | Hydroxylation at C-3 and C-19 | MDA-MB-231 (Breast) | 15 |
| Koratane A | Specific oxygenation pattern | MOLT-3 (Leukemia) | 42.10 - 56.57 |
| Koratane B | Specific oxygenation pattern | MOLT-3 (Leukemia) | 42.10 - 56.57 |
| HL-60 (Leukemia) | 55.62 |
Key SAR Insights for Cytotoxic Activity:
-
Hydroxylation Pattern: The presence and location of hydroxyl groups are crucial for cytotoxicity. For example, 7,15-isopimaradien-3β,19-diol with hydroxyl groups at C-3 and C-19 showed moderate activity against breast cancer cells.
-
Overall Oxygenation: The degree and type of oxygenation on the isopimarane skeleton, as seen in the Koratanes, influence the activity against leukemia cell lines.
-
Cell Line Specificity: The cytotoxic effect of these analogs can be cell-line specific, suggesting different mechanisms of action or cellular targets.
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory activity of the compounds.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of Isopimarol acetate analogs.
This guide highlights the significant potential of this compound analogs as a source of new anti-inflammatory and cytotoxic agents. The presented data and methodologies provide a foundation for researchers to design and synthesize novel derivatives with enhanced therapeutic properties. Further investigations into the precise molecular targets and in vivo efficacy are warranted to fully realize the clinical potential of this promising class of compounds.
Comparative Analysis of Isopimarol Acetate's Antimicrobial Spectrum: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial spectrum of Isopimarol acetate (B1210297), benchmarked against established antimicrobial agents. This document synthesizes available experimental data to offer an objective comparison of performance and detailed methodologies for key experiments.
Antimicrobial Spectrum Comparison
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for the acetylated isopimarane (B1252804) diterpene, Ciprofloxacin, and Fluconazole against a range of microorganisms.
Table 1: Antimicrobial Spectrum of 19-acetoxy-7,15-isopimaradien-3β-ol against Gram-Positive Bacteria
| Microorganism | Strain | MIC (µM)[1][2] |
| Staphylococcus aureus | ATCC 6538 | 22.54 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | ATCC 43866 | 22.54 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | CIP 106760 | 22.54 |
| Enterococcus faecalis | ATCC 29212 | 45.07 |
| Enterococcus faecalis (Vancomycin-Resistant - VRE) | ATCC 51299 | 45.07 |
| Enterococcus faecium | FFHB 29593 | 45.07 |
| Enterococcus hirae | FFHB 427483 | 45.07 |
Note: According to Isca et al. (2020), 19-acetoxy-7,15-isopimaradien-3β-ol was found to be inactive against Gram-negative bacteria and the fungus Candida albicans.
Table 2: Antimicrobial Spectrum of Ciprofloxacin
| Microorganism | MIC Range (µg/mL) |
| Gram-Positive Bacteria | |
| Staphylococcus aureus (methicillin-susceptible) | 0.12 - 2 |
| Streptococcus pneumoniae | 0.5 - 4 |
| Gram-Negative Bacteria | |
| Escherichia coli | 0.004 - 1 |
| Pseudomonas aeruginosa | 0.03 - 8 |
| Haemophilus influenzae | ≤0.008 - 0.5 |
| Neisseria gonorrhoeae | ≤0.004 - 0.25 |
Note: Data for Ciprofloxacin is compiled from various sources and represents a general MIC range.
Table 3: Antifungal Spectrum of Fluconazole
| Microorganism | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2 |
| Candida glabrata | 0.5 - 64 |
| Candida parapsilosis | 0.12 - 4 |
| Cryptococcus neoformans | 0.25 - 16 |
Note: Data for Fluconazole is compiled from various sources and represents a general MIC range.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure used in antimicrobial susceptibility testing.
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microtiter plate format.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (e.g., 19-acetoxy-7,15-isopimaradien-3β-ol) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
2. Preparation of Microtiter Plates:
-
Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate. This creates a gradient of decreasing concentrations of the test compound across the plate.
3. Inoculum Preparation:
-
The test microorganism is cultured on an appropriate agar (B569324) medium.
-
A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
This standardized inoculum is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum but no antimicrobial agent) and negative control wells (containing medium only) are also included.
-
The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).
5. Determination of MIC:
-
After incubation, the plates are examined visually or with a spectrophotometer for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular targets of Isopimarol acetate and related diterpenes are not fully elucidated, current research suggests that their primary mode of action involves the disruption of the bacterial cell membrane and its associated functions. This disruption can lead to a cascade of events ultimately resulting in bacterial cell death.
The following diagram illustrates a proposed mechanism of action for antibacterial diterpenes, including potential effects on the cell membrane, respiratory chain, and efflux pumps.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
